Product packaging for DBCO-PEG4-Maleimide(Cat. No.:CAS No. 1480516-75-3)

DBCO-PEG4-Maleimide

Cat. No.: B606965
CAS No.: 1480516-75-3
M. Wt: 674.7 g/mol
InChI Key: VVFZXPZWVJMYPX-UHFFFAOYSA-N
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Description

DBCO-PEG4-Maleimide is PEG derivative containing a maleimide group and a a DBCO moiety. The hydrophilic PEG spacer arm improves solubility in aqueous buffers. Maleimide group specifically and efficiently reacts with thiols to form stable thioether bonds. The low mass weight will add minimal spacer to modified molecules and will enable simple and efficient incorporation of DBCO moiety onto cysteine-containing peptides or other thiol-containing biomolecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N4O9 B606965 DBCO-PEG4-Maleimide CAS No. 1480516-75-3

Properties

IUPAC Name

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O9/c41-32(14-18-39-34(43)11-12-35(39)44)38-17-20-47-22-24-49-26-25-48-23-21-46-19-15-33(42)37-16-13-36(45)40-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)40/h1-8,11-12H,13-27H2,(H,37,42)(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFZXPZWVJMYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480516-75-3
Record name Dibenzocyclooctyne-PEG4 maleimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ75Y72NPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

DBCO-PEG4-Maleimide: An In-depth Technical Guide to a Versatile Bioconjugation Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker that is instrumental in the advancement of bioconjugation and therapeutic development. This document details its chemical properties, mechanism of action, and applications, supported by quantitative data, explicit experimental protocols, and process visualizations to facilitate its effective implementation in research and development.

Core Chemical and Physical Properties

Dibenzocyclooctyne-Polyethylene Glycol-Maleimide (this compound) is a covalent crosslinking reagent engineered for the precise linkage of biomolecules. It is composed of three distinct functional moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a four-unit polyethylene glycol (PEG4) spacer, and a maleimide group for thiol-specific conjugation.

  • Dibenzocyclooctyne (DBCO): This strained alkyne group is highly reactive towards azide-functionalized molecules, proceeding through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal and obviates the need for cytotoxic copper catalysts, making it ideal for biological systems.[1][2]

  • PEG4 Spacer: The hydrophilic tetra-polyethylene glycol linker enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3][4] It also provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules, which can help reduce aggregation and improve reaction efficiency.

  • Maleimide: This functional group demonstrates high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. The reaction forms a stable thioether bond, ensuring a permanent linkage.

The combination of these components facilitates a robust, two-step orthogonal conjugation strategy, essential for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs).

Data Presentation: Physicochemical Characteristics

The following table summarizes the key quantitative properties of this compound.

Property Value Reference
Molecular Weight 674.74 g/mol
Chemical Formula C36H42N4O9
Purity >95% (as determined by HPLC)
Appearance Yellow to slightly orange oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions -20°C, desiccated, protected from light
Spacer Arm Length 29.75 Å

Mechanism of Action and Reaction Kinetics

The utility of this compound is rooted in its capacity to perform two discrete and highly selective conjugation reactions in a sequential manner.

Step 1: Maleimide-Thiol Conjugation

The maleimide moiety reacts with a free sulfhydryl group to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5. At a neutral pH of 7, the maleimide group is approximately 1,000 times more reactive towards a sulfhydryl group than towards an amine, ensuring high specificity.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Following the thiol conjugation, the DBCO-functionalized biomolecule can be reacted with an azide-containing molecule. This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes. The reaction proceeds efficiently in aqueous buffers and forms a stable triazole linkage.

reaction_pathway cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protein_SH Thiol-containing Protein (e.g., Antibody with Cysteine) DBCO_Protein DBCO-functionalized Protein Protein_SH->DBCO_Protein pH 6.5-7.5 DBCO_Linker This compound DBCO_Linker->DBCO_Protein Final_Conjugate Final Bioconjugate DBCO_Protein->Final_Conjugate Copper-free Azide_Molecule Azide-modified Molecule (e.g., Drug, Fluorophore) Azide_Molecule->Final_Conjugate

Caption: Sequential reaction pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound.

Preparation of Thiol-Containing Proteins

For successful maleimide conjugation, the protein of interest must possess free (reduced) sulfhydryl groups.

  • For proteins with existing free thiols: Ensure the protein is in a sulfhydryl-free buffer at pH 6.5-7.5.

  • For proteins with disulfide bonds:

    • To selectively reduce hinge-region disulfide bonds in antibodies (IgG), use a reagent like 2-Mercaptoethylamine•HCl (2-MEA).

    • For more general reduction of disulfide bonds, incubate the protein with 5 mM TCEP (Tris(2-carboxyethyl)phosphine) solution for 30 minutes at room temperature.

    • Following reduction, it is crucial to remove the reducing agent using a desalting column (e.g., Zeba™ Spin Desalting Columns) to prevent interference with the maleimide reaction.

Protocol for this compound Conjugation to a Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a sulfhydryl and azide-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 6.5–7.5 to a concentration of >1 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 3.9 mM stock solution can be made by dissolving 1 mg of the reagent in 400 μL of solvent. The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be kept below 10-15% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

  • Purification: Remove the excess, unreacted this compound using a desalting column or through dialysis. This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.

Protocol for Copper-Free Click Chemistry (SPAAC)
  • Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer, such as PBS.

  • Click Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of the azide molecule is recommended to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point.

  • Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be performed at 4°C for 12-24 hours.

  • Final Purification: Purify the final conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove any unreacted azide-containing molecules and other byproducts.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the generation of an antibody-drug conjugate (ADC) using this compound.

experimental_workflow cluster_workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis Start Start: Antibody (IgG) Step1 1. Selective Reduction of Hinge Disulfides (e.g., with TCEP) Start->Step1 Purify1 Desalting Column to Remove Reducing Agent Step1->Purify1 Step2 2. Conjugation with this compound (5-20x molar excess) Purify1->Step2 Purify2 Purification: Desalting Column Step2->Purify2 Intermediate DBCO-Functionalized Antibody Purify2->Intermediate Step3 3. SPAAC Reaction with Azide-Drug (1.5-10x molar excess) Intermediate->Step3 Purify3 Final Purification (e.g., SEC) Step3->Purify3 End Final Antibody-Drug Conjugate Purify3->End

Caption: Step-by-step workflow for ADC synthesis.

Key Applications and Considerations

This compound is a cornerstone reagent in various advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): Its primary application is in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Fluorescent Labeling: Proteins and other biomolecules can be specifically labeled with azide-modified fluorophores for imaging and flow cytometry applications.

  • Surface Immobilization: The linker can be used to immobilize proteins onto surfaces for the development of biosensors and microarrays.

  • Peptide and Protein Conjugation: It is widely used for creating well-defined protein-peptide or protein-protein conjugates for research purposes.

Important Considerations:

  • Buffer Composition: Avoid buffers containing free thiols (e.g., DTT) during the maleimide reaction and azides during the DBCO reaction.

  • Reagent Stability: this compound is moisture-sensitive; it should be stored under desiccation and brought to room temperature before use to prevent condensation.

  • Reaction Optimization: The molar ratios of the reactants and incubation times may need to be optimized for specific proteins and other molecules to achieve the desired degree of labeling and conjugation efficiency.

References

An In-depth Technical Guide to DBCO-PEG4-Maleimide: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. It is an essential tool for researchers and scientists involved in bioconjugation, drug delivery, and diagnostics. This guide will delve into its chemical structure, physicochemical properties, and its applications, with a focus on creating antibody-drug conjugates (ADCs) and fluorescent probes.

Core Concepts: A Dual-Functionality Molecule

This compound is a versatile molecule featuring two distinct reactive groups: a dibenzocyclooctyne (DBCO) group and a maleimide group, separated by a hydrophilic polyethylene glycol (PEG4) spacer. This unique structure allows for a two-step bioconjugation process. The maleimide group reacts specifically with thiol groups (-SH) found in molecules like cysteine-containing peptides or proteins, forming a stable thioether bond. Subsequently, the DBCO group can undergo a copper-free "click chemistry" reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for biological systems.[1][2]

The integrated PEG4 linker enhances the solubility and biocompatibility of the molecule and its conjugates.[1][3][4] This flexible spacer also minimizes steric hindrance, facilitating the interaction of the reactive groups with their targets.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃₆H₄₂N₄O₉
Molecular Weight 674.74 g/mol
CAS Number 1480516-75-3
Purity ≥95% (HPLC)
Appearance Slightly orange or yellow oil/waxy solid
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Conditions Store at -20°C, desiccated. Shipped at ambient temperature.
Spacer Arm Length 29.75 Å

Reaction Mechanism and Experimental Workflow

The utility of this compound lies in its ability to facilitate specific and efficient bioconjugation. The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product DBCO_PEG4_Maleimide This compound Thioether_Conjugate Stable Thioether Conjugate DBCO_PEG4_Maleimide->Thioether_Conjugate pH 6.5-7.5 Thiol_Molecule Thiol-containing Molecule (e.g., Protein-SH) Thiol_Molecule->Thioether_Conjugate

Maleimide-Thiol Conjugation Pathway

DBCO_Azide_Click_Chemistry cluster_reactants Reactants cluster_product Product DBCO_Conjugate DBCO-labeled Molecule Triazole_Conjugate Stable Triazole Linkage DBCO_Conjugate->Triazole_Conjugate Copper-free SPAAC Azide_Molecule Azide-containing Molecule Azide_Molecule->Triazole_Conjugate

DBCO-Azide Strain-Promoted Cycloaddition

Experimental_Workflow A 1. Prepare Thiol-containing Molecule (e.g., reduce protein disulfides) C 3. React Thiol-molecule with This compound (pH 6.5-7.5) A->C B 2. Dissolve this compound in organic solvent (e.g., DMSO) B->C D 4. Purify DBCO-labeled Molecule (e.g., desalting column) C->D F 6. React DBCO-labeled Molecule with Azide-containing Molecule D->F E 5. Prepare Azide-containing Molecule E->F G 7. Purify Final Conjugate (e.g., size-exclusion chromatography) F->G

General Experimental Workflow for Bioconjugation

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

Materials:

  • Protein with free sulfhydryl groups

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Sulfhydryl-free reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5)

  • (Optional) Disulfide reducing agent (e.g., TCEP)

  • (Optional) Desalting column

Procedure:

  • Protein Preparation:

    • If the protein does not have free sulfhydryls, it may be necessary to reduce disulfide bonds. Incubate the protein with a suitable reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature).

    • Remove the reducing agent using a desalting column.

    • Dissolve the protein in a sulfhydryl-free buffer at a concentration of >1 mg/mL.

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group can hydrolyze in aqueous solutions, so stock solutions should not be stored.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the crosslinker is typically used.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis. The resulting DBCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: Copper-Free Click Chemistry Reaction

Materials:

  • DBCO-labeled molecule (from Protocol 1)

  • Azide-containing molecule

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-containing sample in the reaction buffer.

  • Click Reaction:

    • Add the DBCO-labeled molecule to the azide-containing sample. It is recommended to use a 1.5 to 10-fold molar excess of one of the components to drive the reaction to completion.

    • Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).

  • Purification:

    • The final conjugate can be purified using methods such as size-exclusion chromatography if necessary.

Applications in Research and Development

This compound is a crucial reagent in various cutting-edge applications:

  • Antibody-Drug Conjugates (ADCs): This crosslinker is instrumental in the synthesis of ADCs. It allows for the site-specific conjugation of cytotoxic drugs (modified with an azide group) to antibodies (containing free thiols), leading to targeted cancer therapies.

  • Fluorescent Probes and Imaging Agents: By conjugating fluorescent dyes containing an azide group to DBCO-labeled biomolecules, researchers can create probes for cellular imaging and tracking of biological processes.

  • Drug Delivery Systems: The enhanced solubility and stability offered by the PEG linker make this molecule valuable in developing advanced drug delivery systems.

  • Protein-Peptide Conjugates: It facilitates the straightforward linking of proteins to peptides for various research purposes.

  • Nanotechnology: this compound plays a role in the functionalization of nanoparticles for targeted therapeutic and diagnostic applications.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables efficient and specific bioconjugation through a combination of thiol-maleimide chemistry and copper-free click chemistry. Its favorable physicochemical properties, particularly the enhanced solubility and biocompatibility conferred by the PEG4 spacer, make it an indispensable tool for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and structured data provided in this guide aim to support the successful application of this reagent in a variety of scientific endeavors.

References

A Technical Guide to the Mechanism and Application of DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action, experimental protocols, and key quantitative data for the heterobifunctional crosslinker, DBCO-PEG4-Maleimide. This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of biomolecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic imaging agents.

Core Mechanism of Action

This compound is a powerful tool for covalently linking two different molecules, typically a protein and a payload molecule (e.g., a drug, dye, or another biomolecule). Its functionality stems from its three distinct chemical moieties:

  • Dibenzocyclooctyne (DBCO): An azide-reactive chemical group that is central to copper-free "click chemistry". The high ring strain of the DBCO group allows it to undergo a highly efficient and specific reaction with azide-containing molecules in a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds readily in complex biological media without interfering with native biochemical processes.[1][2]

  • Maleimide: A thiol-reactive group that specifically and efficiently couples with free sulfhydryl groups (-SH), most commonly found on cysteine residues within proteins and peptides.[3][4] This reaction, a Michael addition, forms a stable thioether bond.[5]

  • Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol linker that separates the DBCO and maleimide groups. This hydrophilic spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.

The overall mechanism is a two-step process. First, the maleimide group is reacted with a thiol-containing molecule. Second, the now DBCO-functionalized molecule is reacted with an azide-containing molecule, resulting in a stable, covalently linked conjugate.

Chemical Reaction Pathways

The utility of this compound is defined by two highly specific chemical reactions. Understanding these pathways is critical for optimizing conjugation efficiency and ensuring the stability of the final product.

Thiol-Maleimide Ligation

The conjugation of the maleimide group to a thiol-containing molecule proceeds via a Michael addition. The deprotonated thiolate anion acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This forms a stable succinimidyl thioether linkage. This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

Figure 1: Thiol-Maleimide Conjugation Pathway.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the first molecule is functionalized with the DBCO group, it can be reacted with a molecule containing an azide (-N3) group. This copper-free click chemistry reaction is a [3+2] cycloaddition driven by the ring strain of the DBCO moiety. The reaction is highly efficient, proceeds under mild, non-toxic conditions (e.g., at room temperature in water), and forms a stable triazole linkage.

Figure 2: DBCO-Azide SPAAC Pathway.

Quantitative Data Summary

The efficiency and success of bioconjugation with this compound are dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing these reactions.

ParameterRecommended Value/RangeNotes
Thiol-Maleimide Reaction
pH6.5 - 7.5Optimal for thiol specificity. Above pH 7.5, reactivity with primary amines increases.
Molar Excess of Reagent5- to 20-foldRecommended starting point for protein solutions >1 mg/mL.
Reaction Time1 hour at room temperature or 2 hours at 4°CIncubation time for the maleimide-thiol reaction.
SPAAC Reaction
Molar Excess of Reagent2- to 5-foldRecommended molar equivalents of the more abundant reagent to the limiting reagent.
Reaction Time2 - 12 hoursIncubation time for the DBCO-azide reaction at room temperature.
Reagent Properties
SolubilitySoluble in DMSO, DMFMust be dissolved in an organic solvent before adding to aqueous buffer.
StabilityMoisture-sensitiveStore desiccated at -20°C. Equilibrate to room temperature before opening.

Experimental Protocols

This section provides a detailed, generalized protocol for the two-step conjugation of a thiol-containing protein with an azide-containing payload molecule using this compound.

Step 1: DBCO Labeling of a Thiol-Containing Protein

This protocol outlines the procedure for reacting the maleimide group of the crosslinker with free sulfhydryls on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Sulfhydryl-free buffer, pH 6.5-7.5 (e.g., PBS, HEPES) with 5-10 mM EDTA

  • (Optional) Disulfide reducing agent (e.g., TCEP)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of >1 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP (e.g., 5 mM for 30 minutes at room temperature), followed by removal of the reducing agent using a desalting column.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 3.9 mM). The maleimide group is prone to hydrolysis in aqueous solutions, so stock solutions should not be stored.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography to obtain the purified DBCO-labeled protein.

Step 2: Click Chemistry Reaction with Azide-Payload

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing payload.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing payload molecule

  • Reaction Buffer: Azide- and sulfhydryl-free buffer, pH 7.0-7.5

Procedure:

  • Reactant Preparation: Prepare the azide-containing payload in the Reaction Buffer.

  • Conjugation Reaction: Add the DBCO-labeled protein to the azide-payload solution. It is recommended to use a 2- to 5-molar excess of the more abundant reagent relative to the limiting reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours. Longer incubation times may improve efficiency.

  • Final Purification: The final conjugate can be purified from unreacted components using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugate.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships between the components and steps.

Experimental_Workflow cluster_step1 Step 1: Maleimide Reaction cluster_step2 Step 2: SPAAC Reaction prep_protein Prepare Thiol-Protein (pH 6.5-7.5 Buffer) react1 Combine & Incubate (1h @ RT or 2h @ 4°C) prep_protein->react1 prep_linker Dissolve this compound (in DMSO/DMF) prep_linker->react1 purify1 Purify DBCO-Protein (Desalting Column) react1->purify1 react2 Combine & Incubate (2-12h @ RT) purify1->react2 DBCO-labeled Protein prep_payload Prepare Azide-Payload prep_payload->react2 purify2 Purify Final Conjugate (Chromatography) react2->purify2

Figure 3: Overall Experimental Workflow.

References

An In-depth Technical Guide to the Synthesis of DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for DBCO-PEG4-Maleimide, a heterobifunctional linker critical in bioconjugation and drug delivery. The synthesis involves a multi-step process, beginning with the construction of the dibenzocyclooctyne (DBCO) core, followed by the introduction of a polyethylene glycol (PEG) spacer, and culminating in the functionalization with a maleimide group. This document outlines the detailed experimental protocols for each key stage, presents quantitative data in a structured format, and provides a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Part A: Synthesis of the DBCO-Acid Precursor. This involves the creation of the strained cyclooctyne ring system, which is essential for copper-free click chemistry. The synthesis typically starts from commercially available dibenzosuberenone.

  • Part B: Synthesis of the Amino-Maleimide Precursor. This stage focuses on preparing the maleimide-functionalized amine, which will be coupled to the DBCO-PEG4 moiety. A common route involves the reaction of a protected diamine with maleic anhydride.

  • Part C: Final Coupling to Yield this compound. In the final stage, the DBCO-containing acid is coupled with the maleimide-containing amine to produce the target molecule. This is typically achieved through amide bond formation using coupling agents.

Experimental Protocols

This part of the synthesis can be further broken down into the synthesis of the core DBCO-amine and its subsequent PEGylation and functionalization to an acid.

Step A1: Synthesis of DBCO-Amine

The synthesis of the DBCO core often starts from dibenzosuberenone and proceeds through several steps to form a DBCO-amine derivative. A representative multi-step synthesis is outlined below[1][2]:

  • Oximation of Dibenzosuberenone: Dibenzosuberenone is reacted with hydroxylamine hydrochloride in pyridine under reflux conditions for approximately 20 hours to form the corresponding oxime.

  • Beckmann Rearrangement: The oxime is treated with polyphosphoric acid at 125°C for 1 hour to induce a Beckmann rearrangement, yielding the dibenzo[b,f]azocin-6(5H)-one lactam.

  • Reduction of the Lactam: The lactam is reduced using a strong reducing agent like lithium aluminum hydride in diethyl ether under reflux for about 15 hours to give the corresponding amine, (Z)-5,6-dihydrodibenzo[b,f]azocine.

  • Acylation: The secondary amine is acylated, for example, with trifluoroacetic anhydride in the presence of pyridine in dichloromethane at room temperature for 30 minutes.

  • Bromination: The acylated intermediate is then brominated using a suitable brominating agent like pyridinium perbromide hydrobromide in dichloromethane at room temperature.

  • Elimination: The dibromide is subjected to dehydrobromination using a strong base such as potassium tert-butoxide in tetrahydrofuran at room temperature for 1 hour to form the strained alkyne.

  • Deprotection: The protecting group (e.g., trifluoroacetyl) is removed by treatment with potassium carbonate in a mixture of methanol and water at room temperature to yield the DBCO-amine.

Step A2: Synthesis of DBCO-PEG4-Acid

DBCO-PEG4-acid is synthesized by coupling DBCO-amine with a suitable PEG4-acid derivative. A common method involves the use of a PEG4 linker with a terminal carboxylic acid and an activated ester on the other end.

  • Activation of PEG4-Acid: A commercially available Boc-protected amino-PEG4-acid (Boc-NH-PEG4-COOH) is a common starting material. The carboxylic acid group can be activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an appropriate solvent like dichloromethane or DMF.

  • Coupling with DBCO-Amine: The DBCO-amine from Step A1 is then reacted with the activated PEG4 derivative. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature for several hours to overnight.

  • Deprotection and Purification: If a Boc-protected PEG linker was used, the Boc group is removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane. The final DBCO-PEG4-Acid product is then purified, typically by flash column chromatography on silica gel.

A common precursor for the maleimide functionality is N-(2-Aminoethyl)maleimide, which can be synthesized from a protected ethylenediamine.

  • Reaction of N-(tert-butoxycarbonyl)-ethyl-1,2-diamine with Maleic Anhydride: N-(tert-butoxycarbonyl)-ethyl-1,2-diamine and triethylamine are dissolved in diethyl ether at 0°C. A solution of maleic anhydride in diethyl ether is added dropwise, and the reaction is stirred for 4 hours while allowing it to warm to room temperature. The solvent is evaporated.

  • Cyclization: The resulting residue is dissolved in acetone, and triethylamine is added. The mixture is heated to reflux, and acetic anhydride is added. The reaction is refluxed for 20 hours. After removing the solvent, the crude product is purified by silica column chromatography to yield 1-(N-tert-butoxycarbonyl)-2-aminoethyl) maleimide.

  • Deprotection: The Boc-protected maleimide is dissolved in dichloromethane at 0°C, and trifluoroacetic acid is added. The solution is stirred for 1 hour as it warms to room temperature. The mixture is concentrated and washed with cold diethyl ether to provide N-(2-Aminoethyl)maleimide trifluoroacetic acid salt as a white solid[1].

The final step is the coupling of DBCO-PEG4-Acid with N-(2-Aminoethyl)maleimide.

  • Amide Coupling Reaction: To a solution of DBCO-PEG4-Acid (1.0 equivalent) and N-(2-Aminoethyl)maleimide (3.0 equivalents) in DMF, dicyclohexylcarbodiimide (DCC, 5.0 equivalents) and pyridine (30.0 equivalents) are added.

  • Reaction and Purification: The reaction is stirred at room temperature for 40 hours. The product is then purified by preparative column chromatography to give this compound[2].

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity
DBCO-PEG4-AcidC30H36N2O8552.62>95%
N-(2-Aminoethyl)maleimideC6H8N2O2140.14>95%

Table 2: Reaction Conditions and Yields for the Final Coupling Step

Reactant 1Reactant 2Coupling AgentsSolventReaction TimeTemperatureYield
DBCO-PEG4-AcidN-(2-Aminoethyl)maleimideDCC, PyridineDMF40 hoursRoom Temp.57%[2]

Table 3: Characterization Data for this compound

PropertyValue
Molecular Formula C36H42N4O9
Molecular Weight 674.74 g/mol
Appearance Yellow to slightly orange oil
Purity (HPLC) >95%
Solubility DMSO, DMF, DCM, THF, Chloroform
HRMS (M+H)+ Calculated: 703.3343, Found: 703.3352
HRMS (M+Na)+ Calculated: 725.3162, Found: 725.3174

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow for this compound.

Synthesis_Pathway cluster_A Part A: Synthesis of DBCO-PEG4-Acid cluster_B Part B: Synthesis of Amino-Maleimide cluster_C Part C: Final Coupling A1 Dibenzosuberenone A2 DBCO-Amine A1->A2 Multi-step synthesis A4 DBCO-PEG4-Acid A2->A4 Amide Coupling, Deprotection A3 Boc-NH-PEG4-COOH A3->A4 C1 This compound A4->C1 Amide Coupling (DCC, Pyridine) B1 Boc-NH-(CH2)2-NH2 B3 Boc-NH-(CH2)2-Maleimide B1->B3 Amidation, Cyclization B2 Maleic Anhydride B2->B3 B4 N-(2-Aminoethyl)maleimide B3->B4 Deprotection B4->C1

Synthesis pathway of this compound.

References

Navigating Bioconjugation: A Technical Guide to DBCO-PEG4-Maleimide Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the heterobifunctional linker DBCO-PEG4-Maleimide has emerged as a critical tool for the precise and efficient coupling of molecules. Its utility in copper-free click chemistry and thiol-specific reactions makes it indispensable for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced biotherapeutics. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in their experimental design and execution.

Core Properties of this compound

This compound is comprised of three key functional components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG4) spacer, and a maleimide group for covalent linkage to sulfhydryl-containing molecules. This unique architecture dictates its solubility and stability profiles, which are crucial considerations for its successful application.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in conjugation reactions. The presence of the PEG4 spacer significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers.[1] However, for preparing concentrated stock solutions, organic solvents are typically required.

Table 1: Quantitative Solubility of this compound

SolventSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)50 mg/mL[2]~74.1 mMHygroscopic; use freshly opened DMSO for best results.[3]
Aqueous BuffersUp to 6.6 mM[4]6.6 mMSolubility in aqueous media is enhanced by the PEG spacer. The solution may initially appear cloudy but often clarifies as the reaction proceeds.[4]
Other Organic SolventsSolubleNot QuantifiedReported to be soluble in Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).

Stability Considerations

The stability of this compound is governed by the chemical reactivity of its two functional ends: the maleimide and the DBCO group. Understanding the factors that influence their stability is paramount for ensuring high conjugation efficiency and the integrity of the final bioconjugate.

Maleimide Group Stability

The maleimide group is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. This hydrolysis is a critical factor to manage, as the ring-opened product is no longer reactive towards thiols.

Table 2: Stability of the Maleimide Moiety

ConditionObservationHalf-life (t½)Source
Unconjugated Maleimide
pH 7.4, 37°C (PEG-maleimide)30% hydrolysis over 16 hours.Not specified
pH 7.4, 22°C (amino-maleimide)Rapid hydrolysis.~25 minutes
pH > 7.5Increased rate of hydrolysis and potential for reaction with primary amines.Not specified
pH 6.5 - 7.5Optimal range for selective reaction with thiols.Not specified
pH 5.5Hydrolysis is extremely slow.Not specified
Thiosuccinimide Adduct (Post-Conjugation)
pH 7.4, 37°C (N-alkyl thiosuccinimide)Ring-opening hydrolysis of the thiosuccinimide.~27 hours

It is crucial to prepare aqueous solutions of this compound immediately before use to minimize hydrolytic inactivation of the maleimide group.

DBCO Group Stability

The DBCO group is generally considered stable under a wide range of conditions commonly used in bioconjugation. However, some loss of reactivity can occur over time, particularly during storage and in the presence of certain reagents.

Table 3: Stability of the DBCO Moiety

ConditionObservationSource
Long-term Storage (Solid)Stable for ≥1 year at -20°C.
Long-term Storage (in DMSO)Stable for 2-3 months at -20°C.
Storage of DBCO-conjugated Antibody3-5% loss of reactivity over 4 weeks at 4°C or -20°C.
Presence of TCEPUnstable over a 24-hour period.
Presence of AzidesWill react with the DBCO group. Buffers containing sodium azide should be avoided.

For long-term storage of DBCO-conjugated molecules, it is advisable to use buffers free of azides and thiols.

Experimental Protocols

Preparation of this compound Stock Solution

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to achieve a desired concentration, for example, 50 mg/mL (approximately 74 mM).

  • Vortex the solution until the linker is completely dissolved.

  • Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

General Protocol for Protein Labeling with this compound

This protocol outlines the steps for conjugating this compound to a protein containing free sulfhydryl groups.

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2).

  • This compound stock solution in DMSO.

  • Reducing agent (e.g., TCEP) if disulfide bond reduction is required.

  • Quenching reagent (e.g., N-ethylmaleimide or L-cysteine).

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.2). The buffer should be free of thiols and azides.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein precipitation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • (Optional) Add a 100-fold molar excess of a quenching reagent like N-ethylmaleimide or L-cysteine to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).

Visualizing Key Processes

Chemical Structure of this compound

G DBCO DBCO PEG4 PEG4 DBCO->PEG4 Linker Maleimide Maleimide PEG4->Maleimide Linker

Caption: Functional components of this compound.

Experimental Workflow for Protein Bioconjugation

G start Start: Protein with -SH add_linker Add this compound start->add_linker incubate Incubate (1-2h RT or O/N 4°C) add_linker->incubate quench Quench (Optional) incubate->quench purify Purify (SEC/Dialysis) quench->purify end End: DBCO-labeled Protein purify->end

Caption: Protein labeling workflow.

Signaling Pathway: Maleimide Hydrolysis

G reactive Reactive Maleimide hydrolysis Hydrolysis (H₂O, pH dependent) reactive->hydrolysis thiol_reaction Reaction with Thiol (-SH) reactive->thiol_reaction inactive Inactive Maleamic Acid hydrolysis->inactive stable_adduct Hydrolyzed, Stable Adduct hydrolysis->stable_adduct adduct Thiosuccinimide Adduct thiol_reaction->adduct adduct->hydrolysis Ring Opening

Caption: Fate of the maleimide group.

By carefully considering the solubility and stability profiles of this compound and adhering to optimized experimental protocols, researchers can harness the full potential of this versatile linker to advance their bioconjugation strategies and accelerate the development of novel biomolecular tools and therapeutics.

References

An In-depth Technical Guide to DBCO-PEG4-Maleimide Click Chemistry: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with DBCO-PEG4-Maleimide, a heterobifunctional linker at the forefront of bioconjugation and targeted therapeutics. We will delve into the core chemical reactions, quantitative kinetic data, detailed experimental protocols, and the logical workflows where this powerful tool is applied.

Core Principles: A Dual-Action Linker

This compound is a versatile crosslinker featuring two distinct reactive moieties, enabling a two-step sequential or orthogonal conjugation strategy. The molecule consists of a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, and a maleimide group. This structure allows for the conjugation of two different molecules with high specificity and efficiency.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. The inherent ring strain of the cyclooctyne in the DBCO moiety allows it to react spontaneously with azide-functionalized molecules to form a stable triazole linkage. A key advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[1] This reaction is highly selective, as neither the alkyne nor the azide group is naturally present in biological systems, thus preventing side reactions with endogenous molecules.[1]

Thiol-Maleimide Michael Addition

The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, via a Michael addition reaction. This reaction forms a stable thioether bond. The reaction is most efficient and selective for thiols at a pH range of 6.5-7.5.[2] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[2][3]

Quantitative Data Summary

The efficiency of the two click chemistry reactions involving this compound is critical for designing and optimizing bioconjugation strategies. The following tables summarize key quantitative data for both the SPAAC and thiol-maleimide reactions.

SPAAC Reaction Kinetics

The rate of the SPAAC reaction is described by a second-order rate constant (k), which depends on the specific azide and cyclooctyne used, as well as the reaction conditions.

CyclooctyneAzide PartnerSecond-Order Rate Constant (k) (M⁻¹s⁻¹)ConditionsReference(s)
DBCOBenzyl Azide~0.1 - 1.0Room Temperature
DBCOPeptide with azidoamino acid0.34HBS buffer (pH 7.4), 25°C
DBCO8-Azidoadenosine0.11ACN-d₆/D₂O (3:1, v/v), 23 mM
Other CyclooctynesBenzyl AzideRoom Temperature
BCN0.07
DIBO0.17
DIFO0.076
Thiol-Maleimide Reaction: pH Dependence

The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction buffer, which influences the deprotonation of the thiol group to the more reactive thiolate anion.

pH RangeReaction RateSelectivity for ThiolsSide ReactionsReference(s)
< 6.5Very SlowHighMinimal
6.5 - 7.5OptimalHigh (approx. 1000x faster than with amines at pH 7.0)Minimal hydrolysis of maleimide
> 7.5FastDecreased (competing reaction with amines)Increased maleimide hydrolysis

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound in bioconjugation.

General Protein Labeling with this compound

This protocol describes the labeling of a thiol-containing protein with this compound.

A. Materials:

  • Protein with accessible thiol groups (e.g., containing cysteine residues)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

B. Protocol:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the reducing agent before proceeding.

  • This compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF should ideally be below 20% to avoid protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This protocol outlines the general steps for creating an ADC using a this compound linker. This involves first modifying the antibody with the linker, followed by conjugation to an azide-containing cytotoxic drug.

A. Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Azide-functionalized cytotoxic drug

  • Reaction and purification buffers as described in the previous protocol.

B. Protocol:

  • Antibody Thiol Generation (if necessary):

    • If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent like TCEP.

  • Antibody-Linker Conjugation:

    • Follow the "General Protein Labeling" protocol (Section 3.1) to conjugate this compound to the antibody's thiol groups.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the DBCO-functionalized antibody to remove excess linker and other reagents.

  • ADC "Click" Reaction:

    • Dissolve the azide-functionalized cytotoxic drug in a suitable solvent (e.g., DMSO).

    • Add the azide-drug solution to the purified DBCO-antibody conjugate. A molar excess of the drug is typically used.

    • Incubate the reaction overnight at 4°C.

  • Final ADC Purification:

    • Purify the final ADC to remove unreacted drug and other impurities. Techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used.

Characterization of the Bioconjugate

After purification, it is crucial to characterize the final conjugate to confirm successful labeling and determine its properties.

  • SDS-PAGE: This technique separates proteins based on molecular weight. A successful conjugation will result in a band shift to a higher molecular weight compared to the unconjugated protein.

  • Mass Spectrometry (MS): Provides a precise mass of the conjugate, confirming the addition of the linker and/or drug molecule. MS is a powerful tool for in-depth characterization of ADCs.

  • Hydrophobic Interaction Chromatography (HIC): For ADCs, HIC is a standard method to determine the drug-to-antibody ratio (DAR), which is a critical quality attribute. The hydrophobicity of the ADC increases with the number of conjugated drug molecules, allowing for the separation of different DAR species.

Visualizing Workflows and Principles

Graphviz diagrams are provided below to illustrate the key chemical principles and a typical experimental workflow.

G This compound: Dual Reactivity cluster_0 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_1 Thiol-Maleimide Michael Addition DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole Bioorthogonal No Catalyst Azide Azide-Molecule (R-N3) Azide->Triazole Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether pH 6.5-7.5 Thiol Thiol-Molecule (R-SH) Thiol->Thioether G Antibody-Drug Conjugate (ADC) Synthesis Workflow mAb Monoclonal Antibody (mAb) reduce Partial Reduction (e.g., TCEP) mAb->reduce thiol_mAb mAb with Free Thiols reduce->thiol_mAb dbco_mAb DBCO-labeled mAb thiol_mAb->dbco_mAb Thiol-Maleimide Reaction linker This compound linker->dbco_mAb purify1 Purification (e.g., Desalting) dbco_mAb->purify1 adc Antibody-Drug Conjugate (ADC) purify1->adc SPAAC Reaction azide_drug Azide-Drug azide_drug->adc purify2 Purification (e.g., HIC, SEC) adc->purify2 characterize Characterization (SDS-PAGE, MS, HIC) purify2->characterize G Targeted Drug Delivery Mechanism ADC Antibody-Drug Conjugate (ADC) Binding Binding to Target Antigen ADC->Binding CancerCell Cancer Cell (with target antigen) CancerCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis

References

Core Principles of DBCO-Azide Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibenzocyclooctyne (DBCO)-Azide Reactivity

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is fundamental. Among the bioconjugation techniques available, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), particularly utilizing Dibenzocyclooctyne (DBCO) and azide chemistry, has become a prominent tool.[1] This copper-free click chemistry reaction is celebrated for its high efficiency, specificity, and biocompatibility, making it suitable for a vast array of applications, from fluorescent labeling to the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This guide delves into the core principles of DBCO-azide reactivity, presents quantitative data, and provides detailed experimental protocols.

The reactivity of the DBCO group with an azide is fundamentally driven by the significant ring strain within the cyclooctyne ring of the DBCO molecule.[4] This strain substantially lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed rapidly at or near room temperature without the need for a cytotoxic copper(I) catalyst. This key feature distinguishes it from the copper-catalyzed azide-alkyne cycloaddition (CuAAC), broadening the applications of click chemistry to include living systems.

The reaction is bioorthogonal, meaning the DBCO and azide groups are inert to most functional groups found within biological systems, which ensures highly specific conjugation. The resulting covalent bond is a stable triazole linkage.

Key Features:

  • Biocompatibility: The reaction proceeds without a cytotoxic copper catalyst, making it ideal for in vivo applications.

  • Mild Conditions: Conjugation is effective in aqueous buffers at ambient temperatures.

  • High Efficiency: The reaction is characterized by fast kinetics and high yields.

  • Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other in complex biological environments.

  • Stability: The DBCO and azide functional groups, along with the resulting triazole linkage, are stable long-term.

  • Traceability: The DBCO group possesses a characteristic UV absorbance around 310 nm, which can be utilized to monitor the reaction's progress.

Quantitative Data on Reaction Kinetics

The efficiency of the DBCO-azide reaction is quantified by its second-order rate constant. This value is critical for predicting reaction times and optimizing conjugation strategies. Various factors, including the structure of the DBCO and azide derivatives, solvent, pH, and temperature, can influence the reaction rate.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide~0.1 - 1.0Room Temperature
Peptide with azido-amino acid and PEG-DBCO0.34HBS buffer (pH 7.4), 25°C
8-Azidoadenosine and Cyclooctyne0.11ACN-d₆/D₂O (3:1, v/v), 23 mM
DBCO and Benzyl Azide0.24Not specified
Sulfo-DBCO-amine and 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
Sulfo-DBCO-amine and 3-azido-L-alanine0.55 - 1.22HEPES (pH 7)
DBCO-trastuzumab and azide0.18 - 0.37Not specified
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1Can be inverted if the azide-activated molecule is more precious. For antibody-small molecule conjugations, a molar excess of up to 10-fold may be used.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may impact the stability of sensitive biomolecules.
Reaction Time 2 to 48 hoursTypical reactions are 4-12 hours at room temperature. Longer incubation can improve yield, especially at lower temperatures or concentrations.

Experimental Protocols

Below are detailed methodologies for common applications of DBCO-azide click chemistry.

Protocol 1: General Protein-Small Molecule Conjugation

This protocol outlines the general steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.

1. Materials:

  • DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-functionalized small molecule.

  • DMSO (if the small molecule is not water-soluble).

  • Quenching reagent (e.g., Tris or glycine solution).

2. Procedure:

  • Reaction Setup: Dissolve the azide-functionalized small molecule in a minimal amount of DMSO if necessary. Add the desired molar excess of the small molecule solution to the DBCO-activated protein solution. The final concentration of DMSO should ideally be kept below 20%.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.

  • Purification: Remove unreacted small molecules and byproducts using a suitable purification method such as size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.

Protocol 2: Antibody-Oligonucleotide Conjugation

This protocol details the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.

1. Materials:

  • DBCO-activated antibody.

  • Azide-modified oligonucleotide.

  • Reaction buffer (e.g., PBS, pH 7.4).

2. Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide in the reaction buffer.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Validation: Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide. Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

Visualizations

Reaction Mechanism

SPAAC_Mechanism cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Triazole Stable Triazole Linkage DBCO->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow

Experimental_Workflow Start Start: Biomolecule 1 (e.g., Protein) Activate_DBCO Activate with DBCO reagent Start->Activate_DBCO DBCO_Biomolecule DBCO-functionalized Biomolecule 1 Activate_DBCO->DBCO_Biomolecule Mix Mix DBCO and Azide -functionalized molecules DBCO_Biomolecule->Mix Start2 Start: Biomolecule 2 (e.g., Small Molecule) Activate_Azide Activate with Azide reagent Start2->Activate_Azide Azide_Biomolecule Azide-functionalized Biomolecule 2 Activate_Azide->Azide_Biomolecule Azide_Biomolecule->Mix Incubate Incubate (Room temp or 4°C) Mix->Incubate Purify Purify Conjugate Incubate->Purify Analyze Analyze and Validate (e.g., SDS-PAGE, HPLC) Purify->Analyze End End: Purified Conjugate Analyze->End

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

The Strategic Application of DBCO-PEG4-Maleimide in the Development of Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of DBCO-PEG4-Maleimide, a heterobifunctional linker that has garnered significant attention in the field of antibody-drug conjugate (ADC) development. This document will elucidate the linker's core attributes, its mechanism of action, and provide detailed experimental protocols for its application. Furthermore, it will delve into the critical aspects of ADC characterization and the cellular pathways influenced by ADCs constructed with this linker.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. This compound has emerged as a valuable tool in the ADC developer's arsenal due to its unique combination of a maleimide group for thiol-specific conjugation and a dibenzocyclooctyne (DBCO) group for bioorthogonal "click" chemistry.

The structure of this compound incorporates a polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, contributing to improved pharmacokinetic properties of the resulting ADC. This guide will provide a comprehensive overview of the advantages and considerations associated with the use of this linker in the generation of next-generation ADCs.

The Chemistry of this compound: A Dual-Action Linker

This compound is a heterobifunctional linker, meaning it possesses two different reactive groups that allow for the sequential conjugation of two different molecules.

2.1. The Maleimide Moiety: Thiol-Specific Conjugation

The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of an antibody to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1] It is a widely used method for site-specific conjugation, particularly when targeting the interchain disulfide bonds of an antibody after selective reduction.

However, a critical consideration for maleimide-based conjugates is the potential for instability in vivo. The thioether bond can undergo a retro-Michael reaction, leading to the deconjugation of the linker-payload from the antibody.[2][3] This can result in off-target toxicity and reduced therapeutic efficacy. Strategies to mitigate this instability, such as the use of next-generation maleimides or controlling the conjugation site, are active areas of research.[4]

2.2. The DBCO Moiety: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The dibenzocyclooctyne (DBCO) group is a key component for bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the highly efficient and specific ligation of the DBCO-functionalized antibody to an azide-modified payload without the need for a cytotoxic copper catalyst.[5] The inherent ring strain of the cyclooctyne drives the reaction forward under mild, physiological conditions.

This two-step conjugation strategy offers significant flexibility in ADC design. An antibody can first be modified with this compound, purified, and then conjugated to an azide-containing payload.

Quantitative Data on Linker Performance

The choice of linker significantly impacts the stability, efficacy, and pharmacokinetic profile of an ADC. The following tables summarize key quantitative parameters related to the performance of maleimide-based linkers and the influence of PEGylation.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether)ADC in human plasma7~50%
"Bridging" DisulfideADC in human plasma7>95%
Thioether (from Thiol-ene)ADC in human plasma7>90%
HydrazoneADC in human plasma~2~50% (half-life)
Valine-Citrulline (VC)ADC in buffer10<2% payload loss
Glutamic acid-Valine-Citrulline (EVCit)ADC in mouse model12(half-life)

Table 1: Comparative Plasma Stability of Various ADC Linkers. This table highlights the relative stability of different linker technologies in plasma. Conventional maleimide linkers can exhibit significant payload loss over time compared to more stable alternatives.

PEG LengthADC ClearanceADC Half-lifeIn Vivo EfficacyReference
No PEGIncreasedDecreasedReduced
Short PEG (e.g., PEG4)ModerateModerateImproved
Long PEG (e.g., PEG8, PEG12, PEG24)DecreasedIncreasedMaximized

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy. This table illustrates the general trend that increasing the length of the PEG spacer in the linker can improve the pharmacokinetic profile and in vivo efficacy of an ADC by reducing clearance and extending its half-life in circulation.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps involved in the synthesis and characterization of an ADC using this compound.

4.1. Antibody Reduction and Conjugation with this compound

This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody followed by conjugation with the maleimide linker.

  • Materials:

    • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

    • This compound

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.2, degassed

    • Desalting columns

  • Procedure:

    • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed PBS.

    • Antibody Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours.

    • Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed PBS.

    • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Purification of the Antibody-Linker Conjugate: Remove the excess, unreacted linker using a desalting column or size-exclusion chromatography (SEC). The purified DBCO-functionalized antibody is now ready for conjugation to an azide-modified payload.

4.2. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the conjugation of the DBCO-functionalized antibody to an azide-containing payload.

  • Materials:

    • DBCO-functionalized antibody

    • Azide-modified cytotoxic payload

    • PBS, pH 7.4

  • Procedure:

    • Dissolve the azide-modified payload in a suitable solvent (e.g., DMSO) and then dilute into PBS.

    • Add a 1.5 to 10-fold molar excess of the azide-payload solution to the DBCO-functionalized antibody.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

    • Purification of the ADC: Purify the final ADC conjugate using SEC to remove any unreacted payload and other small molecules.

4.3. Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.

  • 4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

    • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

    • Generic Protocol:

      • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

      • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

      • Column: A HIC column (e.g., Butyl-NPR).

      • Gradient: A linear gradient from high to low salt concentration.

      • Detection: UV absorbance at 280 nm.

      • Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.

  • 4.3.2. Analysis of Aggregation by Size Exclusion Chromatography (SEC)

    • Principle: SEC separates molecules based on their hydrodynamic radius. This technique is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

    • Generic Protocol:

      • Mobile Phase: A physiological buffer (e.g., PBS, pH 7.4).

      • Column: An appropriate SEC column for monoclonal antibodies.

      • Flow Rate: A constant flow rate suitable for the column.

      • Detection: UV absorbance at 280 nm.

      • Analysis: The percentage of aggregate is determined by integrating the area of the high molecular weight peaks relative to the total peak area.

  • 4.3.3. Mass Spectrometry for Intact Mass Analysis and DAR Confirmation

    • Principle: Mass spectrometry (MS) provides a direct measurement of the molecular weight of the ADC, allowing for the confirmation of the number of conjugated payloads.

    • Generic Protocol:

      • Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation to simplify the mass spectrum.

      • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.

      • Data Analysis: The raw mass spectral data is deconvoluted to determine the mass of each ADC species, from which the DAR can be calculated.

4.4. In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC in killing cancer cells in vitro.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Generic Protocol:

    • Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control. Include untreated cells as a negative control.

    • Incubation: Incubate the cells for a period of 72-120 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

The cytotoxic payloads commonly used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1), primarily act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

5.1. Signaling Pathway for MMAE- and DM1-Induced Apoptosis

cluster_0 ADC Internalization and Payload Release cluster_1 Microtubule Disruption and Mitotic Arrest cluster_2 Apoptosis Induction ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload (MMAE/DM1) Payload (MMAE/DM1) Lysosome->Payload (MMAE/DM1) Cleavage & Release Tubulin Tubulin Payload (MMAE/DM1)->Tubulin Inhibition of Polymerization Microtubules Microtubules Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle->G2/M Arrest Caspase Cascade Caspase Cascade G2/M Arrest->Caspase Cascade Activation Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: ADC-mediated apoptosis pathway.

5.2. Experimental Workflow for ADC Synthesis and Characterization

Antibody Antibody Reduction Reduction Antibody->Reduction Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation 1 Conjugation 1 Reduced Antibody->Conjugation 1 This compound This compound This compound->Conjugation 1 DBCO-Antibody DBCO-Antibody Conjugation 1->DBCO-Antibody Conjugation 2 (SPAAC) Conjugation 2 (SPAAC) DBCO-Antibody->Conjugation 2 (SPAAC) Azide-Payload Azide-Payload Azide-Payload->Conjugation 2 (SPAAC) Crude ADC Crude ADC Conjugation 2 (SPAAC)->Crude ADC Purification (SEC) Purification (SEC) Crude ADC->Purification (SEC) Purified ADC Purified ADC Purification (SEC)->Purified ADC Characterization Characterization Purified ADC->Characterization HIC (DAR) HIC (DAR) Characterization->HIC (DAR) SEC (Aggregation) SEC (Aggregation) Characterization->SEC (Aggregation) MS (Mass) MS (Mass) Characterization->MS (Mass) In Vitro Assay In Vitro Assay Characterization->In Vitro Assay

Caption: Workflow for ADC synthesis and characterization.

Conclusion

This compound offers a versatile and powerful platform for the development of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, enabling the precise attachment of payloads to antibodies. The inclusion of a PEG spacer enhances the pharmacokinetic properties of the resulting ADC. However, researchers must be mindful of the potential in vivo instability of the maleimide-thiol linkage and employ appropriate characterization techniques to ensure the quality and homogeneity of the final product. A thorough understanding of the chemistry, combined with rigorous analytical and biological evaluation, is paramount to harnessing the full potential of this linker in the creation of effective and safe targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for DBCO-PEG4-Maleimide Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the labeling of antibodies with DBCO-PEG4-Maleimide. This heterobifunctional crosslinker contains a maleimide group that reacts with free sulfhydryl groups (thiols) on the antibody, and a dibenzocyclooctyne (DBCO) group that can be used for subsequent copper-free click chemistry reactions with azide-modified molecules. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This protocol is designed to be a starting point for developing a labeling procedure tailored to your specific antibody and application.

The maleimide group selectively reacts with thiol groups on cysteine residues within the antibody to form a stable thioether bond.[1][2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4][5] For antibodies that do not have readily available free thiols, disulfide bonds within the hinge region can be selectively reduced to generate them.

The DBCO group allows for a highly specific and bioorthogonal conjugation to molecules containing an azide group through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" reaction is notable for its high efficiency and the fact that it proceeds without the need for a copper catalyst, which can be toxic to cells.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody labeling protocol. These values are recommendations and may require optimization for specific antibodies and downstream applications.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer PBS, HEPES, Tris, or Borate bufferMust be free of thiols.
Reaction pH 7.0 - 7.5At pH > 7.5, maleimides can react with primary amines.
This compound to Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically.
Incubation Time 2 hours at room temperature or overnight at 4°C
Incubation Temperature Room temperature or 4°C

Table 2: Reagent Preparation and Storage

ReagentPreparationStorage
This compound Stock Solution 10 mM in anhydrous DMSO or DMFStore at -20°C for up to one month, protected from light. The maleimide group is moisture-sensitive.
Antibody Solution In a thiol-free buffer at pH 7.0-7.5Store according to the manufacturer's recommendations.
TCEP Solution (Optional) 10 mM in reaction bufferPrepare fresh for each use.
Purified Labeled Antibody In a suitable storage buffer (e.g., PBS)Short-term (1 week) at 2-8°C. Long-term (up to 1 year) with 50% glycerol at -20°C. Add a stabilizer like BSA and a microbial inhibitor like sodium azide for long-term storage.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an antibody with this compound.

Materials:
  • Antibody of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other suitable thiol-free buffer

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns for purification

  • Reaction tubes

  • Spectrophotometer

Protocol:

Step 1: Antibody Preparation

  • Prepare the antibody in a thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • If the buffer contains any interfering substances like Tris, glycine, or sodium azide, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) using a spin desalting column or dialysis.

  • (Optional) Reduction of Disulfide Bonds: If your antibody does not have sufficient free thiols, you can selectively reduce disulfide bonds in the hinge region.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30 minutes at room temperature.

    • It is crucial to remove the TCEP before adding the maleimide reagent, as it will react with the maleimide. This can be done using a spin desalting column.

Step 2: Preparation of this compound Stock Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Vortex the solution until the reagent is completely dissolved.

  • This stock solution should be prepared fresh and used immediately. Any unused stock solution can be stored at -20°C for up to one month, protected from light.

Step 3: Antibody Labeling Reaction

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a good starting point).

  • While gently vortexing or stirring the antibody solution, add the calculated volume of the this compound stock solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Step 4: Purification of the Labeled Antibody

  • It is critical to remove the unreacted this compound from the labeled antibody.

  • Purify the antibody-DBCO conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff.

  • For smaller scale reactions, spin desalting columns are a rapid and efficient option. For larger volumes, dialysis can be used.

  • Follow the manufacturer's instructions for the chosen purification method.

Step 5: Characterization of the Labeled Antibody (Optional)

  • The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined.

  • This often involves measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the DBCO group (around 309 nm). However, as DBCO's extinction coefficient is relatively low, this can be challenging. An alternative is to perform the subsequent click reaction with an azide-containing fluorophore and determine the DOL based on the fluorophore's absorbance.

Diagrams

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_prep Antibody Preparation (Buffer Exchange, Optional Reduction) Labeling Labeling Reaction (Incubation) Ab_prep->Labeling Reagent_prep This compound Stock Solution Prep Reagent_prep->Labeling Purify Purification (SEC or Desalting Column) Labeling->Purify Analyze Characterization (Optional) Purify->Analyze Store Storage Analyze->Store Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-SH (Thiol Group) Labeled_Antibody DBCO-Labeled Antibody (Stable Thioether Bond) Antibody->Labeled_Antibody label + DBCO_Maleimide This compound DBCO_Maleimide->Labeled_Antibody

References

Application Notes and Protocols: The Use of DBCO-PEG4-Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to using DBCO-PEG4-Maleimide for bioconjugation. It outlines the core principles of the chemical reactions involved, detailed protocols for labeling and conjugation, and key quantitative data to ensure successful experimental outcomes.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the versatile and efficient covalent linkage of biomolecules.[1] It is a key reagent in the field of bioconjugation, particularly for applications requiring high specificity and biocompatibility, such as the development of Antibody-Drug Conjugates (ADCs).[2][3]

The molecule consists of three main components:

  • A Maleimide group , which reacts specifically with free sulfhydryl (thiol, -SH) groups, commonly found in the cysteine residues of proteins and peptides.[4]

  • A Dibenzocyclooctyne (DBCO) group , which is a strained alkyne that reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency in biological systems without interfering with native biochemical processes.[1]

  • A hydrophilic polyethylene glycol (PEG4) spacer , which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential aggregation, and minimizes steric hindrance.

The conjugation strategy is a two-step process: first, a thiol-containing molecule is labeled with the DBCO moiety using the maleimide group. Second, this DBCO-labeled molecule is conjugated to an azide-containing molecule through a copper-free click reaction.

Core Principles and Reaction Mechanisms

The utility of this compound is based on two highly specific and efficient chemical reactions:

  • Thiol-Maleimide Ligation: The maleimide group reacts with a free sulfhydryl group via a Michael addition to form a stable, covalent thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5. At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction. The intrinsic ring strain of the DBCO group allows it to react spontaneously with an azide group to form a stable triazole linkage. The reaction is highly bioorthogonal and does not require cytotoxic copper catalysts, making it ideal for use in living systems.

G cluster_0 Step 1: Thiol-Maleimide Reaction cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Molecule1 Biomolecule 1 (with Thiol, -SH) DBCO_Molecule1 DBCO-Labeled Biomolecule 1 Molecule1->DBCO_Molecule1 pH 6.5-7.5 Reagent This compound Reagent->DBCO_Molecule1 Final_Conjugate Final Bioconjugate DBCO_Molecule1->Final_Conjugate Bioorthogonal Reaction Molecule2 Biomolecule 2 (with Azide, -N3) Molecule2->Final_Conjugate

Overall bioconjugation workflow using this compound.

Applications in Research and Drug Development

The specificity and mild reaction conditions associated with this compound make it suitable for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): Cysteine residues on an antibody can be targeted with the maleimide group to attach a DBCO moiety. Subsequently, a potent cytotoxic drug functionalized with an azide can be "clicked" onto the antibody.

  • Protein and Peptide Labeling: It is used for the site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic assays.

  • Surface Functionalization: Nanoparticles, quantum dots, beads, and other surfaces can be functionalized with thiol groups and subsequently labeled with DBCO. These surfaces can then be used to immobilize azide-tagged biomolecules for biosensing and other applications.

  • Creation of Complex Biomolecular Structures: The linker enables the assembly of protein-protein, protein-peptide, and protein-oligonucleotide conjugates.

Data Presentation: Properties and Reaction Parameters

The following tables summarize the key properties of this compound and the recommended conditions for its use in bioconjugation.

Table 1: Physicochemical Properties of this compound

Property Value Citations
Molecular Weight 674.74 g/mol
CAS Number 1480516-75-3
Appearance Yellow to slightly orange oil
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform

| Storage | Store at -20°C, keep desiccated and protected from light. | |

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Labeling (Step 1)

Parameter Recommended Condition Notes Citations
pH 6.5 - 7.5 Optimal for thiol specificity. Above pH 7.5, reactivity with amines and hydrolysis increase.
Buffer Sulfhydryl-free buffer (e.g., PBS, HEPES, Borate). Avoid buffers with DTT, 2-mercaptoethanol, or other thiols. Avoid azides.
Reagent Prep Dissolve in anhydrous DMSO or DMF before adding to the aqueous reaction buffer. The reagent has low aqueous solubility. Keep final DMSO/DMF concentration below 10-15% to avoid protein precipitation.
Molar Excess 5- to 20-fold molar excess of reagent over thiol-containing molecule. Start with a lower excess and optimize. For dilute protein solutions, a higher excess may be needed.
Incubation Time 1 hour at Room Temperature (RT) or 2 hours at 4°C. Can be optimized based on the reactivity of the specific biomolecule.

| Quenching | Optional: Add free thiol (e.g., cysteine, 2-mercaptoethanol) to 10-50 mM final concentration. | Quenches any unreacted maleimide groups. | |

Table 3: Recommended Reaction Conditions for DBCO-Azide SPAAC Reaction (Step 2)

Parameter Recommended Condition Notes Citations
pH Not critical; typically performed in standard biological buffers (e.g., PBS). The reaction is robust across a wide pH range.
Buffer Azide-free buffer (e.g., PBS). Ensure no competing azide sources are present.
Molar Excess 1.5- to 10-fold molar excess of one component over the other. For antibody-small molecule conjugation, a 7.5-fold excess is a good starting point.
Temperature 4°C to 37°C Higher temperatures (e.g., 37°C) can increase the reaction rate.

| Incubation Time | 4-12 hours at RT or overnight (≥12 hours) at 4°C. | Longer incubation times can improve conjugation efficiency. | |

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Proteins

A free sulfhydryl group is required for reaction with the maleimide. This can be achieved by reducing existing disulfide bonds or by introducing new thiol groups.

A) Reduction of Disulfide Bonds in Proteins:

  • Prepare the protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2).

  • To reduce all disulfide bonds, add a solution of TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM.

  • Incubate for 30-60 minutes at room temperature.

  • Crucially , remove the excess TCEP immediately before adding the maleimide reagent. This is best accomplished using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a sulfhydryl-free buffer (pH 6.5-7.5).

    • Note: For antibodies, complete reduction can cause inactivation. To selectively reduce hinge-region disulfides, use a milder reducing agent like 2-Mercaptoethylamine-HCl (2-MEA).

B) Introduction of Sulfhydryl Groups: If the protein of interest lacks accessible cysteines, sulfhydryl groups can be introduced by modifying primary amines (e.g., lysine residues) using reagents like Traut's Reagent (2-iminothiolane) or SATA, following the manufacturer's instructions.

Protocol 2: Labeling of a Thiol-Containing Protein with this compound

This protocol describes the first step of the conjugation, where the DBCO moiety is attached to the target protein.

G cluster_workflow Workflow: DBCO Labeling of Thiolated Protein prep_protein 1. Prepare Thiolated Protein (e.g., via reduction) in Buffer (pH 6.5-7.5) prep_reagent 2. Prepare this compound Stock Solution in Anhydrous DMSO reaction 3. Add Reagent to Protein (5-20x Molar Excess) prep_reagent->reaction incubation 4. Incubate (1 hr at RT or 2 hrs at 4°C) reaction->incubation purification 5. Purify DBCO-Labeled Protein (via Desalting Column) incubation->purification storage 6. Store Conjugate at 4°C purification->storage

Experimental workflow for protein labeling with this compound.

Materials:

  • Thiol-containing protein (see Protocol 1) in a sulfhydryl-free buffer (pH 6.5-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting columns for purification.

Procedure:

  • Prepare the protein solution at a concentration of >1 mg/mL in a reaction buffer (e.g., PBS, pH 7.0).

  • Immediately before use, prepare a stock solution (e.g., 3-5 mM) of this compound in anhydrous DMSO. Vortex to ensure it is fully dissolved.

  • Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess relative to the protein.

  • Add the calculated volume of the reagent to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.

  • Remove the unreacted this compound using a desalting column equilibrated with an azide-free buffer (e.g., PBS). This step is critical to prevent the unreacted linker from interfering with the subsequent click reaction.

  • The purified DBCO-labeled protein is now ready for the click reaction or can be stored at 2-8°C, protected from light.

Protocol 3: Copper-Free Click Chemistry Conjugation

This protocol describes the second step, where the DBCO-labeled protein is conjugated to an azide-containing molecule.

G cluster_workflow Workflow: Copper-Free Click Reaction (SPAAC) prep_dbco 1. Prepare DBCO-Labeled Protein in Azide-Free Buffer prep_azide 2. Prepare Azide-Labeled Molecule in Azide-Free Buffer reaction 3. Mix Reactants (1.5-10x Molar Excess of one) prep_azide->reaction incubation 4. Incubate (4-12 hrs at RT or Overnight at 4°C) reaction->incubation purification 5. Optional: Purify Final Conjugate (e.g., SEC) incubation->purification final_product 6. Final Bioconjugate Ready for Use purification->final_product

Experimental workflow for the SPAAC conjugation step.

Materials:

  • Purified DBCO-labeled protein (from Protocol 2).

  • Azide-containing molecule of interest.

  • Azide-free reaction buffer (e.g., PBS).

Procedure:

  • Prepare the azide-containing molecule in an azide-free buffer like PBS.

  • Add the DBCO-labeled protein to the azide-containing molecule. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to drive the reaction to completion.

  • Incubate the mixture for 4-12 hours at room temperature or overnight (at least 12 hours) at 4°C. For faster kinetics, the reaction can be performed at 37°C.

  • The reaction is now complete. The final conjugate can be used directly in downstream applications or purified from excess reagents if necessary, for example, by using size exclusion chromatography (SEC).

Troubleshooting

Table 4: Common Issues and Solutions

Issue Possible Cause Suggested Solution Citations
Low/No DBCO Labeling Insufficient free thiols on the protein. Confirm disulfide reduction with Ellman's Reagent. Optimize reduction protocol.
Maleimide reagent was hydrolyzed. Prepare reagent stock solution in anhydrous DMSO/DMF immediately before use. Ensure reagent is stored properly with desiccant.
Low/No Final Conjugation Excess maleimide reagent was not removed. Ensure thorough purification of the DBCO-labeled protein after the first step.
Suboptimal reaction conditions for SPAAC. Increase incubation time, increase temperature to 37°C, or optimize the molar excess of one reactant.
Azide or DBCO group was degraded. Avoid buffers containing reducing agents (for azides) or azides (for DBCO).

| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10-15% in the labeling reaction. | |

References

Application Notes and Protocols for Copper-Free Click Chemistry with DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of DBCO-PEG4-Maleimide in copper-free click chemistry. This heterobifunctional crosslinker is a valuable tool for the precise and efficient conjugation of biomolecules, a critical process in drug development, diagnostics, and various research applications.[1][2][3]

Introduction

This compound is a versatile reagent that facilitates the covalent linkage of a thiol-containing molecule (such as a protein or peptide with cysteine residues) to an azide-modified molecule.[1][4] This process occurs in two main steps: first, the maleimide group reacts with a sulfhydryl group, and second, the dibenzylcyclooctyne (DBCO) group undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide. The polyethylene glycol (PEG4) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and reduces steric hindrance.

This copper-free click chemistry approach is highly bioorthogonal, meaning the reaction is specific and does not interfere with biological processes, making it ideal for use in complex biological systems, including live cells. Common applications include the development of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the creation of targeted drug delivery systems.

Key Features and Applications

FeatureDescriptionApplications
Dual Reactivity Contains a maleimide group for reaction with thiols and a DBCO group for copper-free click chemistry with azides.Antibody-Drug Conjugates (ADCs), Bioconjugation of proteins, peptides, and nucleic acids, Surface and hydrogel modifications
Copper-Free Click Chemistry The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds efficiently without the need for a cytotoxic copper catalyst.Live cell imaging, In vivo studies, Conjugation of sensitive biomolecules
Enhanced Solubility The hydrophilic PEG4 spacer improves the water solubility of the linker and the resulting bioconjugate.Prevents aggregation and precipitation of conjugates in aqueous buffers
Flexibility The PEG4 spacer provides a flexible linkage, which can help to reduce steric hindrance between the conjugated molecules.Improved accessibility of binding sites and functional domains
High Stability Forms a stable thioether bond with thiols and a stable triazole linkage with azides.Long-term stability of the bioconjugate for research and therapeutic applications

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Labeling of a Thiol-Containing Protein with this compound

This protocol describes the first step of the two-step conjugation process, where a protein with available sulfhydryl groups is labeled with the DBCO moiety.

Materials:

  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond re-oxidation.

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or 2-MEA (2-Mercaptoethylamine) for reduction of disulfide bonds.

  • (Optional) Quenching solution: Cysteine or other thiol-containing reagent (0.5-1 M).

  • Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.

Procedure:

  • Preparation of the Thiol-Containing Protein:

    • If the protein does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds.

    • For complete reduction, incubate the protein with 5 mM TCEP for 30 minutes at room temperature.

    • For selective reduction of hinge-region disulfide bonds in antibodies (IgG), 2-MEA can be used.

    • Immediately after reduction, remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Labeling Reaction:

    • Dissolve the thiol-containing protein in the reaction buffer at a concentration of >1 mg/mL.

    • Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C.

  • Quenching and Purification:

    • (Optional) To quench the reaction and remove any unreacted maleimide, add a quenching solution and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted this compound using a desalting column or dialysis. The column should be equilibrated with an azide-free buffer.

    • The purified DBCO-labeled protein is now ready for the copper-free click reaction. Store the labeled protein at 2-8°C, protected from light.

G cluster_prep Protein Preparation cluster_reagent Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification P_thiol Thiol-containing Protein P_reduced Reduced Protein (if necessary with TCEP/2-MEA) P_thiol->P_reduced Reduction Reaction Incubate at RT (1h) or 4°C (2h) pH 6.5-7.5 P_reduced->Reaction DBCO_solid This compound (solid) DBCO_solution This compound in DMSO/DMF DBCO_solid->DBCO_solution Dissolve DBCO_solution->Reaction Purify Size-Exclusion Chromatography or Dialysis Reaction->Purify DBCO_protein DBCO-labeled Protein Purify->DBCO_protein

Caption: Workflow for labeling a thiol-containing protein with this compound.

Protocol 2: Copper-Free Click Chemistry Reaction

This protocol describes the conjugation of the DBCO-labeled protein to an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule

  • Azide-free reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Azide-Containing Molecule:

    • Dissolve the azide-containing molecule in the azide-free reaction buffer.

  • Click Reaction:

    • Add the DBCO-labeled protein to the solution of the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold excess is recommended as a starting point.

    • Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).

  • Purification of the Final Conjugate:

    • The resulting conjugate can be purified to remove any unreacted molecules using an appropriate method such as size-exclusion chromatography.

G cluster_reaction Copper-Free Click Reaction cluster_purification Purification DBCO_Protein DBCO-labeled Protein Click_Reaction Incubate at RT (4-12h) or 4°C (>12h) DBCO_Protein->Click_Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Click_Reaction Purify_Final Size-Exclusion Chromatography Click_Reaction->Purify_Final Final_Conjugate Final Bioconjugate Purify_Final->Final_Conjugate

Caption: Workflow for the copper-free click reaction of a DBCO-labeled protein with an azide-containing molecule.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Maleimide Reaction pH 6.5 - 7.5At pH > 7.5, the maleimide group can react with primary amines and undergo hydrolysis. At pH 7, the maleimide group is approximately 1000 times more reactive towards a free sulfhydryl than an amine.
Molar Excess of this compound 5- to 20-foldFor protein solutions >1 mg/mL. Higher excess may be needed for more dilute solutions.
Maleimide Reaction Time 1 hour at room temperature or 2 hours at 4°C
Click Reaction Molar Ratio 1.5 to 10-fold excess of one reactantCan be optimized to maximize conjugation efficiency.
Click Reaction Time 4-12 hours at room temperature or >12 hours at 4°CLonger incubation times can improve efficiency.
This compound Solubility in Aqueous Buffers Up to 6.6 mMThe solution may initially appear cloudy but should clarify as the reaction proceeds.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical transformation occurring during the two-step bioconjugation process using this compound.

G cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Protein_SH Protein-SH Protein_DBCO Protein-S-Maleimide-PEG4-DBCO Protein_SH->Protein_DBCO DBCO_Linker This compound DBCO_Linker->Protein_DBCO Protein_DBCO_2 Protein-S-Maleimide-PEG4-DBCO Molecule_N3 Molecule-N3 Final_Conjugate Protein-S-Maleimide-PEG4-Triazole-Molecule Molecule_N3->Final_Conjugate Protein_DBCO_2->Final_Conjugate

Caption: Two-step bioconjugation reaction using this compound.

References

Revolutionizing Protein Modification: A Detailed Guide to DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for advancing research, diagnostics, and therapeutics. DBCO-PEG4-Maleimide has emerged as a powerful and versatile heterobifunctional linker, enabling innovative approaches to protein modification. This document provides detailed application notes and protocols for utilizing this compound in key protein modification techniques, including antibody-drug conjugation, protein labeling, and surface immobilization.

Introduction to this compound

This compound is a dual-functional molecule that facilitates a two-step sequential bioconjugation strategy. Its structure comprises three key components:

  • Dibenzocyclooctyne (DBCO): An azide-reactive group that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction. This reaction is highly specific and occurs efficiently under mild, aqueous conditions without the need for a toxic copper catalyst.[1][2][3]

  • Maleimide: A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups (-SH) present in cysteine residues of proteins. This reaction is most efficient at a pH range of 6.5-7.5.[2][3]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG linker that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

This unique combination of functionalities allows for the site-specific introduction of a DBCO moiety onto a protein via its cysteine residues, which can then be selectively reacted with an azide-tagged molecule of interest.

Key Applications and Quantitative Data

This compound is instrumental in a variety of protein modification applications. The following tables summarize key quantitative parameters associated with its use.

Table 1: General Properties and Reaction Parameters of this compound

PropertyValueReference(s)
Molecular Weight674.74 g/mol
Optimal pH for Maleimide-Thiol Reaction6.5 - 7.5
Recommended Molar Excess (Maleimide:Protein)5 to 20-fold
Typical Reaction Time (Maleimide-Thiol)1-2 hours at room temperature
Typical Reaction Time (SPAAC)4-12 hours at room temperature

Table 2: Comparative Stability of Maleimide-Based Conjugates

Linkage TypeModel SystemIncubation ConditionsHalf-life / % IntactReference(s)
Maleimide-Thiol (Thioether) ADC in human plasma7 days~50% intact
Maleimide-Thiol (Hydrolyzed Succinimide) N-Aryl Maleimide AdductPhysiological pH> 2 years (estimated)
DisulfideADC in human plasma1 day~20% intact
"Bridging" DisulfideADC in human plasma7 days>95% intact

Note: The stability of the maleimide-thiol linkage can be significantly enhanced by hydrolysis of the succinimide ring, which is promoted by certain N-substituents on the maleimide.

Experimental Protocols

Antibody-Drug Conjugation (ADC)

This protocol describes the preparation of an antibody-drug conjugate using this compound. The process involves two main stages: first, the introduction of the DBCO handle onto the antibody, and second, the "click" reaction with an azide-functionalized drug.

Diagram 1: Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (SPAAC) Ab Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab Reduction (TCEP) DBCO_Ab DBCO-Antibody Reduced_Ab->DBCO_Ab ADC Antibody-Drug Conjugate (ADC) DBCO_Ab->ADC Purification1 Purification (Desalting) DBCO_Ab->Purification1 DBCO_Linker This compound DBCO_Linker->Reduced_Ab Azide_Drug Azide-Drug Azide_Drug->ADC Purification2 Purification (SEC) ADC->Purification2 Purification1->Azide_Drug

Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).

Materials:

  • Antibody (e.g., IgG)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Azide-functionalized drug

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Size-Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Reduction:

    • Prepare the antibody in PBS at a concentration of 1-10 mg/mL.

    • Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature to reduce disulfide bonds and expose free thiol groups.

    • Remove excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.2.

  • This compound Labeling:

    • Immediately after reduction, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody. The final concentration of the organic solvent should be below 10% (v/v) to avoid protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove the unreacted this compound using a desalting column.

  • SPAAC Reaction with Azide-Drug:

    • To the DBCO-labeled antibody, add a 1.5- to 5-fold molar excess of the azide-functionalized drug.

    • Incubate the reaction for 4-12 hours at room temperature, or overnight at 4°C.

    • The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove any unreacted drug and aggregates.

    • Characterize the ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

Protein Labeling with a Fluorescent Dye

This protocol outlines the labeling of a protein with a fluorescent dye for imaging or detection applications.

Diagram 2: Protein Labeling Workflow

Protein_Labeling_Workflow Protein Cysteine-containing Protein DBCO_Protein DBCO-labeled Protein Protein->DBCO_Protein DBCO_Linker This compound DBCO_Linker->Protein Purification1 Purification DBCO_Protein->Purification1 Azide_Dye Azide-Fluorescent Dye Labeled_Protein Fluorescently Labeled Protein Azide_Dye->Labeled_Protein Purification2 Purification Labeled_Protein->Purification2 Purification1->Labeled_Protein

Caption: Workflow for fluorescently labeling a protein.

Protocol:

The protocol is similar to the ADC protocol, with the azide-functionalized drug being replaced by an azide-functionalized fluorescent dye. The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the dye at its maximum absorbance wavelength.

Surface Immobilization of Proteins

This protocol describes the immobilization of proteins onto a surface for applications such as biosensors and protein microarrays.

Diagram 3: Protein Surface Immobilization Workflow

Surface_Immobilization_Workflow Surface Azide-functionalized Surface DBCO_Surface DBCO-functionalized Surface Surface->DBCO_Surface SPAAC Reaction DBCO_Linker This compound DBCO_Linker->DBCO_Surface Immobilized_Protein Immobilized Protein DBCO_Surface->Immobilized_Protein Maleimide-Thiol Reaction Thiol_Protein Thiol-containing Protein Thiol_Protein->Immobilized_Protein

Caption: Workflow for immobilizing proteins on a surface.

Protocol:

  • Surface Functionalization with DBCO:

    • Start with a surface functionalized with azide groups.

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO/water mixture).

    • Incubate the azide-functionalized surface with the this compound solution for 2-4 hours at room temperature to allow the SPAAC reaction to occur.

    • Wash the surface thoroughly to remove any unreacted linker.

  • Protein Immobilization:

    • Prepare a solution of the cysteine-containing protein in a thiol-free buffer, pH 6.5-7.5.

    • Incubate the DBCO-functionalized surface with the protein solution for 1-2 hours at room temperature.

    • Wash the surface extensively to remove non-covalently bound protein.

    • The surface with immobilized protein is now ready for its intended application. The surface density of the immobilized protein can be quantified using techniques like Quartz Crystal Microbalance (QCM) or Surface Plasmon Resonance (SPR).

Signaling Pathways and Mechanisms

Diagram 4: SPAAC and Maleimide-Thiol Reaction Mechanisms

Reaction_Mechanisms cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_maleimide Maleimide-Thiol Reaction DBCO DBCO Triazole Stable Triazole Linkage DBCO->Triazole Azide Azide (R-N3) Azide->Triazole Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether Thiol Thiol (Protein-SH) Thiol->Thioether

Caption: The bioorthogonal SPAAC and selective Maleimide-Thiol reactions.

The utility of this compound is rooted in two highly efficient and specific chemical reactions:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH without a catalyst.

  • Maleimide-Thiol Reaction: This is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks one of the carbons of the maleimide double bond. This reaction is highly selective for thiols over other nucleophilic groups like amines at a pH range of 6.5-7.5.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields, offering a reliable method for the site-specific modification of proteins. Its dual-functional nature, combined with the benefits of a hydrophilic PEG spacer, enables the creation of well-defined and stable bioconjugates for a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics. The detailed protocols and quantitative data provided in this document serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

Application Notes and Protocols: Creation of Antibody-Drug Conjugates (ADCs) using DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic agent.[1][2][3] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1] DBCO-PEG4-Maleimide is a heterobifunctional linker designed for two-step ADC construction. It features a maleimide group for covalent bonding to thiol groups (e.g., from reduced cysteines on an antibody) and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[4] This strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-modified drug is a bioorthogonal reaction, meaning it can proceed efficiently in a biological environment without interfering with native biochemical processes. The polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

These notes provide a detailed protocol for the synthesis, purification, and characterization of an ADC using the this compound linker.

Principle of the Method

The creation of an ADC using this compound is a sequential, two-part process:

  • Antibody-Linker Conjugation: The antibody's interchain disulfide bonds are first reduced to generate free sulfhydryl (-SH) groups. The maleimide moiety of the this compound linker then reacts with these sulfhydryl groups to form a stable thioether bond. This step results in a DBCO-functionalized antibody.

  • Drug-Payload "Click" Reaction: The DBCO-functionalized antibody is subsequently reacted with a cytotoxic drug that has been pre-functionalized with an azide (-N3) group. The DBCO and azide groups undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to form a stable triazole linkage, completing the ADC construct.

ADC_Workflow cluster_0 Part 1: Antibody Modification cluster_1 Part 2: ADC Formation cluster_2 Part 3: Analysis mAb Monoclonal Antibody (with Disulfide Bonds) mAb_reduced Reduced Antibody (with Free Thiols) mAb->mAb_reduced Reduction (e.g., TCEP) DBCO_mAb DBCO-Modified Antibody mAb_reduced->DBCO_mAb Thiol-Maleimide Reaction Linker This compound Linker->DBCO_mAb Final_ADC Final Antibody-Drug Conjugate (ADC) DBCO_mAb->Final_ADC SPAAC 'Click' Reaction Azide_Drug Azide-Modified Cytotoxic Drug Azide_Drug->Final_ADC Purification Purification (e.g., SEC, HIC) Final_ADC->Purification Characterization Characterization (e.g., DAR, Purity) Purification->Characterization

Figure 1: General experimental workflow for ADC synthesis using this compound.

Experimental Protocols

Part 1: Antibody Preparation and Thiolation

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols for maleimide conjugation.

Materials:

  • Monoclonal antibody (mAb) in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5).

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., Bond-Breaker™ TCEP Solution, Neutral pH).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Buffer Exchange (if necessary): Ensure the antibody is in an appropriate buffer, free from extraneous sulfhydryl-containing components. If needed, perform a buffer exchange using a desalting column. The antibody concentration should ideally be >1 mg/mL.

  • Antibody Reduction: Add TCEP solution to the antibody to a final concentration of 5 mM.

    • Note: The degree of reduction can be controlled by varying the TCEP concentration, incubation time, and temperature. Complete reduction can inactivate the antibody. Selective reduction of hinge-region disulfides is often desired.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

  • Removal of Reducing Agent: Immediately remove the excess TCEP by passing the solution through two consecutive desalting columns. The resulting thiolated antibody should be used immediately in the next step to prevent re-oxidation of the sulfhydryl groups.

Part 2: Conjugation of this compound to Antibody

This protocol details the reaction between the thiolated antibody and the maleimide group of the linker.

Materials:

  • Thiolated antibody from Part 1.

  • This compound.

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).

  • Sulfhydryl-free reaction buffer (e.g., PBS, pH 6.5-7.5).

Procedure:

  • Prepare Linker Stock Solution: Immediately before use, prepare a stock solution (e.g., 3.9 mM) of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

    • Critical: The maleimide group is moisture-sensitive and will hydrolyze in water. Do not prepare aqueous stock solutions for storage. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Calculate Reagent Volume: Determine the volume of the linker stock solution needed to achieve the desired molar excess over the antibody. A 5- to 20-fold molar excess is a common starting point for optimization.

  • Conjugation Reaction: Add the calculated volume of the this compound stock solution to the thiolated antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted this compound using a desalting column. The resulting DBCO-modified antibody can be stored at 2–8°C, protected from light, before proceeding to the next step.

Part 3: SPAAC Reaction with Azide-Modified Drug

This protocol describes the final "click" reaction between the DBCO-modified antibody and the azide-functionalized cytotoxic drug.

Materials:

  • DBCO-modified antibody from Part 2.

  • Azide-modified cytotoxic drug (payload).

  • Azide-free buffer (e.g., PBS).

Procedure:

  • Prepare Solutions: The DBCO-modified antibody should be in an azide-free buffer like PBS. Dissolve the azide-modified drug in a suitable solvent (e.g., DMSO), which can then be added to the antibody solution.

  • Calculate Molar Excess: A molar excess of 1.5–10 equivalents of the azide-drug per DBCO site can be used to drive the reaction to completion. For an antibody-small molecule conjugation, a 7.5-fold excess is recommended as a starting point.

  • Click Reaction: Add the azide-modified drug to the DBCO-modified antibody solution.

  • Incubation: Incubate the reaction at room temperature for 4–12 hours. Alternatively, the reaction can be incubated at 4°C overnight for at least 12 hours. The ADC is now synthesized and ready for final purification.

Part 4: ADC Purification and Characterization

Purification:

  • Size-Exclusion Chromatography (SEC): This is the primary method for removing unreacted drug-linker constructs and any potential aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique used to separate ADC species with different drug-to-antibody ratios (DARs). This allows for the isolation of more homogeneous ADC populations.

Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV/Vis spectrophotometry. By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the drug, the concentrations of each can be calculated to determine their molar ratio.

  • Purity and Aggregation: SEC is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

  • Mass Spectrometry: Techniques like LC-MS can be used to confirm the identity of the final conjugate and the distribution of drug-loaded species.

Data Presentation

Quantitative data from the conjugation and characterization process should be clearly tabulated.

ParameterRecommended Starting RatioRange for OptimizationReference
Linker Conjugation
Molar Excess of Linker:Antibody10:15:1 to 20:1
SPAAC Reaction
Molar Excess of Azide-Drug:Antibody7.5:11.5:1 to 10:1
Table 1: Recommended molar excess ratios for conjugation reactions.
AnalysisResultMethod
Drug-to-Antibody Ratio (DAR) 3.8UV/Vis Spectroscopy
Purity (Monomer %) >98%Size-Exclusion Chromatography (SEC)
Aggregation % <2%Size-Exclusion Chromatography (SEC)
Residual Free Drug <0.5%Reverse Phase HPLC
Table 2: Example characterization data for a purified ADC.

Application Notes and Troubleshooting

Pre-Conjugation Considerations:

  • Buffer Selection: Do not use buffers containing sulfhydryls (e.g., DTT) during the maleimide reaction or azides during the DBCO reaction, as they will compete and reduce conjugation efficiency. Amine-containing buffers like Tris should be avoided if using an NHS-ester variant of the linker.

  • Antibody Purity: Remove protein stabilizers like Bovine Serum Albumin (BSA) or gelatin, as they contain functional groups that will also be labeled.

  • Reagent Handling: this compound is moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening and prepare stock solutions in anhydrous solvent immediately before use.

IssuePossible CauseSuggested Solution
Low DBCO Labeling Insufficient reduction of antibody disulfides.Optimize TCEP concentration and/or incubation time.
Hydrolysis of maleimide group.Ensure reagent is handled under anhydrous conditions; prepare stock solution fresh.
Low Final ADC Yield Insufficient molar excess of one coupling partner.Increase the molar excess of the azide-drug or DBCO-antibody.
Suboptimal reaction conditions.Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C).
Excess linker was not removed after step 1.Ensure efficient purification of the DBCO-modified antibody before adding the azide-drug.
Table 3: Troubleshooting guide for ADC conjugation.

Mechanism of Action Visualization

Once the ADC binds to its target antigen on a cancer cell, it is typically internalized, leading to the release of the cytotoxic payload in the lysosome. For a payload like Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, this disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Drug (e.g., MMAE) Lysosome->Payload 4. Payload Release Disruption Microtubule Disruption Payload->Disruption 5. Inhibition Microtubules Microtubule Polymerization Arrest G2/M Cell Cycle Arrest Disruption->Arrest 6. Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis 7.

Figure 2: Simplified signaling pathway for an ADC with a tubulin inhibitor payload.

References

A Step-by-Step Guide to DBCO-PEG4-Maleimide Reactions: Protocols and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the use of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker, for the bioconjugation of molecules. These application notes and protocols are designed for researchers, scientists, and drug development professionals who are working on creating stable bioconjugates, such as antibody-drug conjugates (ADCs), or labeling proteins and other biomolecules for a variety of applications.

This compound is a versatile tool in bioconjugation, featuring a maleimide group that reacts specifically with thiol groups (sulfhydryls), and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions with azide-containing molecules.[1][2][3][4][5] The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions and reduces steric hindrance.

Chemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is crucial for its effective use.

PropertyValueReference
Molecular Weight 674.74 g/mol
Appearance Yellow to slightly orange oil
Chemical Formula C36H42N4O9
Purity >95% (HPLC)
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Aqueous Solubility Up to 6.6 mM
Storage Store at -20°C, desiccated. For stock solutions, -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen.

Important Handling Considerations:

  • This compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.

  • The maleimide group is prone to hydrolysis in aqueous solutions. Therefore, prepare solutions immediately before use and discard any unused reconstituted reagent.

  • Avoid buffers containing thiols (e.g., DTT) as they will react with the maleimide group.

  • Avoid buffers containing azides when performing the maleimide reaction, as they can react with the DBCO group.

Reaction Mechanisms

This compound facilitates a two-step conjugation process. The first step involves the reaction of the maleimide group with a thiol-containing molecule. The second step is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, between the DBCO group and an azide-containing molecule.

Reaction_Mechanism cluster_step1 Step 1: Thiol-Maleimide Reaction cluster_step2 Step 2: Copper-Free Click Chemistry (SPAAC) Thiol Molecule-SH (e.g., Protein with Cysteine) Thioether_Intermediate DBCO-PEG4-Molecule (Stable Thioether Bond) Thiol->Thioether_Intermediate pH 6.5-7.5 DBCO_PEG4_Mal This compound DBCO_PEG4_Mal->Thioether_Intermediate Triazole_Product Final Conjugate (Stable Triazole Linkage) Thioether_Intermediate->Triazole_Product Azide Azide-Containing Molecule Azide->Triazole_Product Strain-Promoted Alkyne-Azide Cycloaddition

Caption: Two-step reaction mechanism of this compound.

Experimental Protocols

Below are detailed protocols for the two key reactions involving this compound.

Protocol 1: Labeling of Thiol-Containing Molecules with this compound

This protocol describes the modification of a thiol-containing molecule, such as a protein with cysteine residues, with this compound.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide bond reoxidation.

  • (Optional) Reducing agent (e.g., TCEP) for reducing disulfide bonds.

  • (Optional) Quenching solution (e.g., cysteine, 2-mercaptoethanol)

  • Desalting column

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • If the molecule contains disulfide bonds, they must be reduced to free thiols. For proteins, this can be achieved by incubation with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for instance, by using a desalting column.

    • Dissolve the thiol-containing molecule in the Conjugation Buffer at a concentration of >1 mg/mL.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 5-20 mM.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 5- to 20-fold molar excess of the reagent is a good starting point for protein solutions >1 mg/mL. For more dilute solutions, a higher molar excess may be required.

    • The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10-15% to avoid protein precipitation.

    • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

  • Quenching and Purification (Optional but Recommended):

    • To stop the reaction, a quenching solution containing a thiol can be added to react with any excess maleimide groups.

    • Remove unreacted this compound using a desalting column.

  • Storage:

    • Store the DBCO-labeled molecule at 2-8°C, protected from light.

Protocol1_Workflow start Start prep_thiol Prepare Thiol-Containing Molecule in Buffer start->prep_thiol prep_dbco Prepare this compound Stock Solution (DMSO/DMF) start->prep_dbco conjugate Mix and Incubate (1h RT or 2h at 4°C) prep_thiol->conjugate prep_dbco->conjugate quench Quench Reaction (Optional) conjugate->quench purify Purify DBCO-Labeled Molecule (Desalting Column) conjugate->purify If no quenching quench->purify end End: DBCO-Labeled Molecule purify->end

Caption: Workflow for labeling thiol-containing molecules.

Protocol 2: Copper-Free Click Chemistry (SPAAC) with an Azide-Containing Molecule

This protocol outlines the reaction of the DBCO-labeled molecule with an azide-containing molecule.

Materials:

  • DBCO-labeled molecule (from Protocol 1)

  • Azide-containing molecule

  • Azide-free reaction buffer (e.g., PBS)

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-containing molecule in an azide-free reaction buffer.

    • Ensure the DBCO-labeled molecule is in a compatible buffer.

  • Click Reaction:

    • Add the DBCO-labeled conjugate to the azide-labeled molecule. To enhance conjugation efficiency, a molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used. For antibody-small molecule conjugations, a 7.5-fold molar excess of one partner is recommended.

    • Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).

  • Purification:

    • The resulting conjugate can be used directly or purified by methods such as size exclusion chromatography to remove any unreacted molecules.

Protocol2_Workflow start Start prep_azide Prepare Azide-Containing Molecule in Buffer start->prep_azide mix_reactants Mix DBCO-Labeled Molecule and Azide-Containing Molecule prep_azide->mix_reactants incubate Incubate (4-12h RT or >12h at 4°C) mix_reactants->incubate purify Purify Final Conjugate (e.g., SEC) incubate->purify end End: Final Conjugate purify->end

Caption: Workflow for the SPAAC "click" reaction.

Summary of Reaction Parameters

The following table summarizes key quantitative parameters for the successful execution of this compound reactions.

ParameterThiol-Maleimide ReactionCopper-Free Click Reaction (SPAAC)
pH 6.5 - 7.5Not specified, typically physiological pH
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 1 hour (RT) or 2 hours (4°C)4-12 hours (RT) or >12 hours (4°C)
Molar Excess (Reagent:Molecule) 5-20 fold (for protein >1 mg/mL)1.5-10 fold of one partner
Solvent for Reagent Anhydrous DMSO or DMFNot applicable
Recommended Buffers Sulfhydryl-free (e.g., PBS) with EDTAAzide-free (e.g., PBS)

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various fields:

  • Antibody-Drug Conjugates (ADCs): This is a primary application where the maleimide group attaches to reduced disulfide bonds in the hinge region of an antibody, and the DBCO group is used to click on a cytotoxic drug carrying an azide moiety.

  • Protein-Peptide and Protein-Oligonucleotide Conjugation: Creating specific bioconjugates for functional studies or therapeutic purposes.

  • Surface Modification: Immobilizing proteins or other biomolecules onto surfaces for biosensor development or other applications.

  • PROTACs: this compound can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).

By following these detailed protocols and understanding the underlying chemistry, researchers can effectively utilize this compound to generate novel and robust bioconjugates for their specific research and development needs.

References

Application Notes and Protocols for DB-PEG4-Maleimide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DBCO-PEG4-Maleimide is a heterobifunctional crosslinker that plays a crucial role in the development of targeted drug delivery systems.[1] It incorporates three key components: a Dibenzocyclooctyne (DBCO) group, a four-unit polyethylene glycol (PEG4) spacer, and a maleimide group. This unique structure allows for a two-step bioconjugation process that is central to creating advanced therapeutics like antibody-drug conjugates (ADCs).[2][3]

The maleimide group provides a reactive handle for covalent attachment to thiol (-SH) groups present in biomolecules such as antibodies, peptides, or proteins.[4] The DBCO moiety enables a highly efficient and bioorthogonal "click chemistry" reaction with azide-functionalized molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This reaction proceeds readily in aqueous environments without the need for a copper catalyst, which can be toxic to biological systems. The hydrophilic PEG4 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the final drug delivery system.

These properties make this compound an invaluable tool for researchers developing precisely targeted therapies, enabling the specific delivery of potent cytotoxic agents to diseased cells while minimizing off-target toxicity.

Key Applications in Drug Delivery

This compound is instrumental in several key areas of drug delivery research and development:

  • Antibody-Drug Conjugates (ADCs): The most prominent application is in the creation of ADCs for targeted cancer therapy. In this approach, a potent cytotoxic drug (payload) is functionalized with an azide group, and an antibody that specifically targets a tumor-associated antigen is modified with this compound. The subsequent SPAAC reaction links the drug to the antibody, creating an ADC that can selectively deliver the payload to cancer cells.

  • Targeted Nanoparticle Systems: This linker can be used to functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands such as antibodies, peptides, or small molecules. This allows for the targeted delivery of a wide range of therapeutic agents encapsulated within the nanoparticle to specific cells or tissues.

  • Peptide and Protein Conjugation: It is used to link therapeutic peptides or proteins to other molecules to enhance their stability, solubility, and targeting capabilities.

  • Diagnostic and Imaging Agents: By conjugating imaging agents (e.g., fluorescent dyes, radioisotopes) to targeting moieties, this compound facilitates the development of targeted probes for disease diagnosis and monitoring.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight 674.74 g/mol
Chemical Formula C36H42N4O9
Spacer Arm Length 29.75 Å
Solubility Soluble in organic solvents like DMSO, DMF, and DCM. Limited solubility in aqueous buffers.
Storage Store at -20°C, protected from light and moisture.
Purity >95% (as determined by HPLC)
Table 2: Recommended Reaction Conditions for Bioconjugation
ParameterRecommendationRationaleReference
pH for Maleimide-Thiol Reaction 6.5 - 7.5The maleimide group is most reactive and specific towards thiol groups in this pH range, minimizing side reactions with amines.
Molar Excess of this compound 5- to 20-fold molar excess over the thiol-containing moleculeA molar excess helps to drive the conjugation reaction to completion. The optimal ratio may need to be determined empirically.
Reaction Time (Maleimide-Thiol) 1 hour at room temperature or 2 hours at 4°CThese incubation times are generally sufficient for the reaction to proceed to completion.
Reaction Time (SPAAC) 4 - 12 hours at room temperatureThe copper-free click reaction is efficient but may require several hours for optimal conjugation.
Quenching of Maleimide Reaction Addition of a thiol-containing reagent (e.g., cysteine, 2-mercaptoethanol)Quenching stops the reaction and consumes any unreacted maleimide groups.

Experimental Protocols

Protocol 1: Two-Step Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the general procedure for creating an ADC using this compound. It involves two main stages: first, the modification of the antibody with the linker, and second, the conjugation of the azide-containing drug to the modified antibody.

Materials:

  • Antibody (e.g., IgG) in a sulfhydryl-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (e.g., TCEP, DTT)

  • Desalting columns

  • Azide-functionalized drug payload

  • Reaction buffer (e.g., PBS, pH 7.2)

Procedure:

Step 1: Antibody Reduction and Modification with this compound

  • Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer.

  • Reduction of Disulfide Bonds (Optional but common for IgGs): To generate free thiol groups, partially reduce the antibody's hinge-region disulfide bonds. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at 37°C.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with reaction buffer.

  • Preparation of this compound Stock Solution: Just before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Antibody Modification: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

  • Removal of Excess Linker: Purify the DBCO-modified antibody by passing it through a desalting column to remove unreacted this compound.

Step 2: Conjugation of Azide-Drug to DBCO-Modified Antibody

  • Prepare Azide-Drug Solution: Dissolve the azide-functionalized drug in a suitable solvent (e.g., DMSO) at a known concentration.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the azide-drug solution to the purified DBCO-modified antibody.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.

  • Purification of ADC: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and other impurities.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations

ADC_Preparation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation Ab Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab Reduction Modified_Ab DBCO-Modified Antibody Reduced_Ab->Modified_Ab DBCO_Linker This compound DBCO_Linker->Modified_Ab Maleimide-Thiol Reaction ADC Antibody-Drug Conjugate (ADC) Modified_Ab->ADC SPAAC Click Reaction Azide_Drug Azide-Functionalized Drug Azide_Drug->ADC Final_ADC Purified ADC ADC->Final_ADC Purification

Caption: Workflow for the preparation of an Antibody-Drug Conjugate (ADC).

Signaling_Pathway cluster_conjugation Bioconjugation Strategy Molecule_A Thiol-containing Biomolecule (e.g., Antibody) Intermediate DBCO-functionalized Biomolecule Molecule_A->Intermediate Maleimide-Thiol Reaction Linker This compound Linker->Intermediate Final_Conjugate Final Bioconjugate (e.g., ADC) Intermediate->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Molecule_B Azide-containing Molecule (e.g., Drug Payload) Molecule_B->Final_Conjugate

Caption: Logical relationship of the two-step conjugation process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DBCO-PEG4-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DBCO-PEG4-Maleimide applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound reaction with a thiol-containing molecule?

A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly specific for sulfhydryl groups (-SH). At a pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.

Q2: What happens if the pH is outside the recommended 6.5-7.5 range?

A2: Above pH 7.5, the maleimide group can react with primary amines (e.g., lysine residues in proteins), leading to non-specific conjugation. Additionally, the maleimide ring is susceptible to hydrolysis, which increases with higher pH. Hydrolyzed maleimide is unreactive with thiols. Below pH 6.5, the reaction rate with thiols significantly decreases.

Q3: My protein's disulfide bonds need to be reduced before conjugation. What reducing agent should I use?

A3: TCEP (Tris(2-carboxyethyl)phosphine) is a commonly recommended reducing agent because it is effective at reducing disulfide bonds and does not contain thiols that would compete with your target molecule for reaction with the maleimide. It is crucial to remove the reducing agent after reduction and before adding the this compound. This can be achieved using a desalting column.

Q4: What is the recommended molar excess of this compound to use?

A4: The optimal molar excess depends on the concentration of your target molecule. For protein concentrations greater than 1 mg/mL, a 5- to 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess (20- to 50-fold) may be necessary.

Q5: How should I prepare and store the this compound stock solution?

A5: this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Stock solutions are not recommended for long-term storage as the maleimide group will hydrolyze in the presence of water. Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Ineffective reduction of disulfide bonds: Your thiol-containing molecule may have re-oxidized or was not fully reduced.Pre-treat your sample with a reducing agent like TCEP. Ensure complete removal of the reducing agent before adding the maleimide reagent. Including 5-10 mM EDTA in your buffer can help prevent re-oxidation of thiols.
Maleimide hydrolysis: The maleimide group is inactive due to hydrolysis.Prepare the this compound solution immediately before use in a dry organic solvent. Ensure the reaction pH does not exceed 7.5.
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) will interfere with the reaction.Use a non-amine, sulfhydryl-free buffer such as phosphate-buffered saline (PBS) at pH 6.5-7.5.
Insufficient molar excess of this compound: The concentration of the labeling reagent is too low.Increase the molar excess of the this compound reagent, especially for dilute protein solutions.
Non-Specific Conjugation Reaction pH is too high: At pH > 7.5, the maleimide can react with primary amines.Maintain the reaction pH between 6.5 and 7.5 for optimal chemoselectivity for thiols.
Precipitation During Reaction High concentration of organic solvent: Many proteins can precipitate when the concentration of DMSO or DMF is too high.The final concentration of the organic solvent should typically be kept below 10-15% of the total reaction volume.
Low aqueous solubility of the reagent: The reaction mixture may appear cloudy initially due to the moderate aqueous solubility of this compound.The solution should become clearer as the reaction proceeds and the reagent is consumed. If precipitation persists, consider using a sulfonated, water-soluble version of the linker if available.

Quantitative Data Summary

Table 1: Effect of pH on Maleimide Reactivity

pH RangeReactivity with ThiolsReactivity with Primary AminesMaleimide HydrolysisRecommendation
< 6.5DecreasedNegligibleLowSuboptimal for conjugation.
6.5 - 7.5Optimal Minimal (approx. 1000x slower than with thiols at pH 7.0)ModerateRecommended range for specific thiol conjugation.
> 7.5FastCompetitive Increased Not recommended due to loss of specificity and reagent instability.

Table 2: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Molar Excess (Reagent:Protein) 5-20 fold (for >1 mg/mL protein) 20-50 fold (for <5 mg/mL protein)Optimization may be required based on the specific protein and its concentration.
Reaction Temperature Room Temperature or 4°CRoom temperature is generally faster.
Reaction Time 1-2 hours at Room Temperature 2 hours to overnight at 4°CLonger incubation times can improve efficiency, but also increase the risk of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Prepare the Protein Solution:

    • Dissolve the thiol-containing protein in a sulfhydryl-free buffer (e.g., PBS) at a pH of 6.5-7.5. The protein concentration should ideally be >1 mg/mL.

    • If the protein contains disulfide bonds, reduce them using a thiol-free reducing agent like TCEP (e.g., 5 mM TCEP for 30 minutes at room temperature).

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 5-20 mM).

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or for 2 hours to overnight at 4°C.

  • Quench the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a thiol (e.g., cysteine or DTT at a final concentration of 10-50 mM) can be added and incubated for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.

    • The purified DBCO-labeled protein is now ready for the subsequent copper-free click chemistry reaction with an azide-containing molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_cleanup Purification cluster_final Final Product p_prep Prepare Thiol-containing Molecule (e.g., Protein) conjugation Incubate at RT (1-2h) or 4°C (2-12h) p_prep->conjugation pH 6.5-7.5 Buffer reagent_prep Prepare this compound Solution in DMSO/DMF reagent_prep->conjugation Add Molar Excess quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) conjugation->purify quench->purify final_product DBCO-Labeled Molecule purify->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low or No Conjugation? ph_check Is pH between 6.5-7.5? start->ph_check Yes thiol_check Were thiols properly reduced and reducing agent removed? ph_check->thiol_check Yes adjust_ph Adjust pH to 6.5-7.5 ph_check->adjust_ph No reagent_check Was reagent freshly prepared in anhydrous solvent? thiol_check->reagent_check Yes rerun_reduction Repeat reduction and ensure agent removal thiol_check->rerun_reduction No buffer_check Is buffer free of amines/thiols? reagent_check->buffer_check Yes prepare_fresh Prepare fresh reagent solution reagent_check->prepare_fresh No change_buffer Use appropriate buffer (e.g., PBS) buffer_check->change_buffer No success Problem Solved buffer_check->success Yes, consider increasing molar excess adjust_ph->success rerun_reduction->success prepare_fresh->success change_buffer->success

References

troubleshooting low yield in DBCO-PEG4-Maleimide conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DBCO-PEG4-Maleimide Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this compound conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help optimize conjugation yields and ensure the quality of their results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction and why is it critical?

A1: The optimal pH for maleimide conjugation to a thiol-containing molecule (like a protein with cysteine residues) is between 6.5 and 7.5.[1][2][3][4][5] This pH range is crucial for the chemoselectivity of the reaction. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues). If the pH rises above 7.5, the reactivity of primary amines towards the maleimide increases, which can lead to the formation of undesirable side products and a decrease in the yield of the intended conjugate. Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion is reduced, which slows down the desired conjugation reaction.

Q2: My protein has disulfide bonds. Is it necessary to reduce them before starting the conjugation?

A2: Yes, it is essential to reduce disulfide bonds before initiating the maleimide conjugation. The maleimide group specifically reacts with free sulfhydryl (-SH) groups. Cysteine residues that are part of a disulfide bond (-S-S-) are not available to react with the maleimide. Therefore, these bonds must be cleaved to expose the free thiols for conjugation.

Q3: Which reducing agent is most suitable for disulfide bond reduction in this protocol?

A3: Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended reducing agent for maleimide conjugation workflows. A key advantage of TCEP is that it does not contain a thiol group, and therefore will not compete with the thiols on your protein for reaction with the maleimide reagent. If you use a thiol-containing reducing agent like dithiothreitol (DTT), it is critical to completely remove it from the protein solution before adding the this compound. This is typically achieved through methods like dialysis or the use of desalting columns.

Q4: I am observing very low or no conjugation. What are the most probable causes?

A4: Several factors could lead to low or no conjugation. The most common culprits are:

  • Hydrolysis of the Maleimide Reagent: The maleimide group is sensitive to moisture and can hydrolyze, rendering it non-reactive. It is crucial to prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.

  • Presence of Competing Thiols: Your reaction buffer may contain extraneous sulfhydryl-containing components (e.g., DTT from the reduction step) that compete with your target molecule for the maleimide. Ensure your buffer is free of such components.

  • Incomplete Reduction of Disulfide Bonds: If the disulfide bonds in your protein are not fully reduced, there will be fewer free thiols available for conjugation.

  • Re-oxidation of Free Thiols: After reduction, free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen. It is advisable to degas buffers and consider adding a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation.

  • Suboptimal pH: The reaction buffer's pH may be outside the optimal range of 6.5-7.5.

  • Insufficient Molar Excess of Maleimide Reagent: A low molar ratio of the maleimide reagent to your protein can result in incomplete conjugation.

Q5: How should I store the this compound reagent and my conjugated product?

A5: Proper storage is critical for maintaining the reactivity of the reagent and the stability of the conjugate.

  • This compound Reagent: Store the reagent at -20°C, protected from light and moisture. It is often shipped frozen and should be kept desiccated. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis. Stock solutions in anhydrous DMSO or DMF can typically be stored at -20°C for up to one month, protected from light.

  • Conjugated Product: For short-term storage, the purified conjugate can be kept at 2-8°C in the dark for up to a week. For long-term storage, it is recommended to add a preservative like sodium azide (0.01-0.03%) and store at -20°C or -80°C. Adding a cryoprotectant like 50% glycerol can also help prevent denaturation upon freezing.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common problems encountered during this compound conjugation.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of the maleimide reagent.Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.
Buffer contains competing thiols (e.g., DTT).Use a thiol-free buffer such as PBS or HEPES. If DTT was used for reduction, ensure its complete removal before adding the maleimide reagent.
Incomplete reduction of disulfide bonds.Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (e.g., 10-100 fold molar excess).
Re-oxidation of free thiols.Degas all buffers and consider working under an inert gas atmosphere (e.g., nitrogen or argon). Add a chelating agent like EDTA (1-5 mM) to the reaction buffer.
Suboptimal pH of the reaction buffer.Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.
Insufficient molar excess of the maleimide reagent.Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a good starting point for protein solutions >1 mg/mL.
Poor Solubility of the Conjugate Hydrophobic nature of the DBCO group.The PEG4 linker is designed to enhance water solubility. However, if solubility issues persist, consider using a linker with a longer PEG chain.
Aggregation due to high Drug-to-Antibody Ratio (DAR).Optimize the conjugation reaction to achieve a lower and more controlled DAR.
Incorrect buffer conditions for the final conjugate.Perform a buffer screen to identify the optimal pH and ionic strength for the solubility of your specific conjugate.
Instability of the Final Conjugate Hydrolysis of the thiosuccinimide ring.After conjugation, the thiosuccinimide ring can undergo hydrolysis, which can in some cases improve the stability of the linkage by preventing the reverse reaction.
Cleavage of the thioether bond.The thioether bond formed between the thiol and the maleimide can be slowly reversible under certain conditions. Hydrolyzing the thiosuccinimide ring post-conjugation can help stabilize the product.

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

This protocol describes the reduction of disulfide bonds in a protein sample to generate free thiols for maleimide conjugation.

Materials:

  • Protein solution (e.g., antibody)

  • Reducing agent: TCEP solution (e.g., 50 mM)

  • Reduction buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5-10 mM EDTA

  • Desalting columns

Methodology:

  • Prepare the protein solution in the reduction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add the TCEP solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein.

  • Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bonds.

  • Immediately remove the excess TCEP using a desalting column equilibrated with the conjugation buffer (see Protocol 2).

Protocol 2: Maleimide-Thiol Conjugation

This protocol details the conjugation of the thiol-containing protein with this compound.

Materials:

  • Reduced protein solution from Protocol 1

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation buffer: PBS, pH 6.5-7.5, containing 5-10 mM EDTA

  • Quenching solution (optional): e.g., 1 M cysteine or N-acetylcysteine

Methodology:

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add the this compound stock solution to the reduced protein solution to achieve a 5- to 20-fold molar excess of the reagent over the protein.

  • Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

  • (Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.

  • Remove the excess, unreacted this compound by dialysis or using a desalting column.

Protocol 3: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein from Protocol 2

  • Azide-functionalized molecule

  • Reaction buffer: PBS, pH 7.4

Methodology:

  • Prepare the azide-containing molecule in the reaction buffer.

  • Add the DBCO-labeled protein to the azide-functionalized molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.

  • Incubate the reaction at room temperature for 4-12 hours. Alternatively, the reaction can be incubated at 4°C overnight (at least 12 hours).

  • The final conjugate is now ready for purification or can be used directly depending on the application.

Visualizations

experimental_workflow cluster_step1 Step 1: Disulfide Reduction cluster_step2 Step 2: Maleimide Conjugation cluster_step3 Step 3: SPAAC Click Chemistry start Protein with Disulfide Bonds reduction Add TCEP start->reduction reduced_protein Reduced Protein with Free Thiols reduction->reduced_protein conjugation Incubate at pH 6.5-7.5 reduced_protein->conjugation dbco_reagent This compound dbco_reagent->conjugation dbco_protein DBCO-labeled Protein conjugation->dbco_protein click_reaction Incubate dbco_protein->click_reaction azide_molecule Azide-functionalized Molecule azide_molecule->click_reaction final_conjugate Final Conjugate click_reaction->final_conjugate

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_maleimide Is Maleimide Reagent Fresh? start->check_maleimide Yes check_buffer Buffer Thiol-Free? check_maleimide->check_buffer Yes solution_maleimide Prepare Fresh Reagent check_maleimide->solution_maleimide No check_reduction Complete Reduction? check_buffer->check_reduction Yes solution_buffer Use Thiol-Free Buffer check_buffer->solution_buffer No check_ph pH 6.5-7.5? check_reduction->check_ph Yes solution_reduction Optimize Reduction Step check_reduction->solution_reduction No solution_ph Adjust Buffer pH check_ph->solution_ph No success Yield Optimized check_ph->success Yes solution_maleimide->success solution_buffer->success solution_reduction->success solution_ph->success

References

preventing hydrolysis of maleimide group in DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for using DBCO-PEG4-Maleimide, focusing on preventing the hydrolysis of the maleimide group to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern for this compound?

A: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This is a significant concern because the ring-opened maleamic acid is unreactive towards thiol groups from cysteine residues.[1] If the maleimide group on your this compound hydrolyzes before it has a chance to react with your target molecule, the conjugation reaction will fail, leading to low or no yield of your desired product.[2]

Q2: What are the primary factors that cause the hydrolysis of the maleimide group?

A: The primary factor that accelerates maleimide hydrolysis is a high pH.[1] In aqueous solutions, the rate of hydrolysis increases significantly at pH values above 7.5.[3] Other contributing factors include prolonged exposure to aqueous environments and elevated temperatures.

Q3: What are the ideal storage conditions for this compound to prevent hydrolysis?

A: To maintain the stability of this compound, it should be stored at -20°C, protected from light and moisture.[4] If you need to prepare a stock solution, it is highly recommended to dissolve the compound in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These stock solutions should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months), and should be protected from light. It is crucial to avoid storing this compound in aqueous buffers for any extended period.

Q4: What is the optimal pH range for performing conjugation reactions with this compound?

A: The optimal pH for the reaction between a maleimide and a thiol (e.g., a cysteine residue on a protein) is between 6.5 and 7.5. This pH range offers the best compromise between a fast conjugation rate and minimal hydrolysis of the maleimide group. At a neutral pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than their reaction with amines, ensuring high selectivity.

Troubleshooting Guide

Q1: I am observing very low or no conjugation efficiency. How can I determine if maleimide hydrolysis is the cause?

A: To determine if maleimide hydrolysis is the issue, you can perform the following checks:

  • pH Measurement: Verify that the pH of your reaction buffer is within the optimal 6.5-7.5 range. pH values above 7.5 significantly increase the rate of hydrolysis.

  • Freshness of Reagents: Maleimide reagents are moisture-sensitive. Ensure that your this compound is not from an old stock that may have been exposed to moisture. It is best practice to prepare aqueous solutions of the maleimide immediately before use.

  • Control Reaction: Run a control reaction with a fresh vial of this compound and a thiol-containing compound with a known reactivity to confirm the integrity of your reagents and buffer conditions.

A logical workflow for troubleshooting low conjugation yield is presented below.

G start Low Conjugation Yield check_ph Check Reaction Buffer pH start->check_ph ph_ok Is pH 6.5-7.5? check_ph->ph_ok adjust_ph Adjust pH to 6.5-7.5 ph_ok->adjust_ph No check_reagent Check Maleimide Reagent ph_ok->check_reagent Yes adjust_ph->check_ph reagent_fresh Is reagent fresh and stored correctly? check_reagent->reagent_fresh use_new_reagent Use a new vial of This compound reagent_fresh->use_new_reagent No check_thiol Verify Free Thiol Availability reagent_fresh->check_thiol Yes use_new_reagent->check_thiol thiol_ok Are disulfide bonds reduced? Is a non-thiol reducing agent (e.g., TCEP) used? check_thiol->thiol_ok reduce_protein Reduce disulfide bonds with TCEP thiol_ok->reduce_protein No success Successful Conjugation thiol_ok->success Yes reduce_protein->success

Troubleshooting workflow for low conjugation yield.
Q2: Can I prepare a stock solution of this compound in an aqueous buffer for convenience?

A: No, this is strongly discouraged. The maleimide group will hydrolyze in aqueous solutions over time, rendering the reagent inactive. Stock solutions should always be prepared in a dry, water-miscible organic solvent like DMSO or DMF and stored at -20°C or -80°C. Aqueous dilutions should be made immediately prior to starting the conjugation reaction.

The diagram below illustrates the competing reactions of the maleimide group.

G cluster_0 This compound cluster_1 Reactants cluster_2 Products Maleimide Maleimide Group Conjugate Stable Thioether Bond (Desired Product) Maleimide->Conjugate Conjugation Hydrolyzed Inactive Maleamic Acid (Side Product) Maleimide->Hydrolyzed Hydrolysis Thiol Thiol (-SH) pH 6.5-7.5 Water Water (H₂O) pH > 7.5

Competing reactions of the maleimide group.

Quantitative Data on Maleimide Stability

The stability of the maleimide group is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the maleimide-thiol reaction and the competing hydrolysis reaction.

pH RangeRate of Thiol ConjugationRate of Maleimide HydrolysisSelectivity for ThiolsRecommendation
< 6.5Very SlowLowHighNot recommended due to slow reaction rate.
6.5 - 7.5 Fast Low Very High Optimal range for efficient and selective conjugation.
> 7.5FastIncreases SignificantlyDecreased (competing reaction with amines)Not recommended due to rapid hydrolysis and loss of selectivity.

Experimental Protocols

Protocol: General Procedure for Protein Conjugation with this compound

This protocol provides a general guideline for conjugating this compound to a protein containing free thiol groups.

1. Materials and Reagents:

  • Protein with free sulfhydryl group(s)

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed to remove oxygen.

  • (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction.

  • (Optional) EDTA (Ethylenediaminetetraacetic acid) to prevent metal-catalyzed oxidation of thiols.

  • Desalting column for purification.

2. Experimental Workflow:

G prep_protein 1. Prepare Protein Solution - Dissolve protein in conjugation buffer (pH 7.0-7.5). - If needed, reduce disulfide bonds with TCEP. prep_maleimide 2. Prepare Maleimide Solution - Dissolve this compound in anhydrous DMSO  immediately before use. prep_protein->prep_maleimide conjugation 3. Conjugation Reaction - Add maleimide solution to protein solution (10-20 fold molar excess). - Incubate at RT for 1-2 hours or 4°C overnight. prep_maleimide->conjugation purification 4. Purification - Remove excess maleimide reagent  using a desalting column. conjugation->purification analysis 5. Analysis - Confirm conjugation using techniques like  SDS-PAGE, Mass Spectrometry, or HPLC. purification->analysis

Workflow for protein conjugation with this compound.

3. Detailed Steps:

  • Step 1: Preparation of Protein Solution

    • Dissolve your protein in the degassed conjugation buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is recommended as it does not contain a thiol group and does not need to be removed before adding the maleimide.

    • Adding 1-2 mM EDTA to the buffer can help prevent re-oxidation of thiols.

  • Step 2: Preparation of this compound Solution

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Step 3: Conjugation Reaction

    • Add a 10 to 20-fold molar excess of the this compound stock solution to your protein solution.

    • Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Step 4: Purification of the Conjugate

    • After the incubation period, remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Step 5: Analysis and Storage

    • Analyze the purified conjugate to determine the degree of labeling using appropriate methods such as UV-Vis spectroscopy, HPLC, or mass spectrometry.

    • Store the final conjugate under appropriate conditions for your protein, typically at 4°C for short-term or -80°C for long-term storage.

References

DBCO-PEG4-Maleimide storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of DBCO-PEG4-Maleimide. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: How should I store this compound upon receipt?

This compound is sensitive to moisture and light. Upon receipt, it should be stored at -20°C in a desiccated environment, protected from light.[1][2][3][4][5] Some suppliers may ship the product frozen, and it should be stored under the same conditions. For long-term storage, it is recommended to store it under a nitrogen atmosphere.

Q2: What is the shelf life of this compound?

When stored correctly as a solid at -20°C, the product is stable for at least one year. Once reconstituted in a solvent, its stability decreases.

Q3: How should I prepare and store stock solutions of this compound?

It is highly recommended to prepare solutions of this compound immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it non-reactive. If a stock solution must be prepared, use an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For short-term storage of a stock solution, it can be kept at -20°C for up to one month or at -80°C for up to six months, protected from light and under a nitrogen atmosphere. However, it is crucial to avoid moisture, so equilibrate the vial to room temperature before opening. Any unused reconstituted reagent should be discarded.

Q4: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including DMSO, DMF, dichloromethane (DCM), tetrahydrofuran (THF), and chloroform. It does not dissolve readily in water or aqueous buffers. Therefore, it should first be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to an aqueous reaction mixture.

Quantitative Data Summary

For easy reference, the following table summarizes the key storage and stability data for this compound.

ParameterConditionRecommendation
Storage (Solid) Temperature-20°C
AtmosphereDesiccated, protected from light, under nitrogen for long-term storage
Shelf LifeAt least 1 year
Storage (Solution) SolventAnhydrous DMSO or DMF
Temperature-20°C for up to 1 month, -80°C for up to 6 months
HandlingEquilibrate to room temperature before opening to prevent condensation. Prepare fresh for best results.

Experimental Protocols and Troubleshooting

This section provides a detailed protocol for a typical two-step conjugation reaction using this compound and a guide to troubleshoot common issues.

Detailed Experimental Protocol: Two-Step Protein Conjugation

This protocol outlines the labeling of a thiol-containing protein with this compound, followed by a copper-free click chemistry reaction with an azide-functionalized molecule.

Step 1: Labeling of a Thiol-Containing Protein with this compound

  • Prepare the Protein:

    • Dissolve the protein containing free sulfhydryl groups in a sulfhydryl- and azide-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS). A typical protein concentration is >1 mg/mL.

    • If the protein contains disulfide bonds, they may need to be reduced to generate free sulfhydryls. This can be achieved using a reducing agent like TCEP, followed by its removal using a desalting column.

  • Prepare the this compound Solution:

    • Immediately before use, allow the vial of this compound to equilibrate to room temperature.

    • Prepare a stock solution of the reagent in anhydrous DMSO or DMF. For example, a 3.9 mM stock solution can be made.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.

  • Removal of Excess Reagent:

    • Remove the unreacted this compound using a desalting column or through dialysis. This step is crucial to prevent interference in the subsequent click reaction.

Step 2: Copper-Free Click Chemistry Reaction

  • Prepare the Azide-Containing Molecule:

    • Dissolve the azide-functionalized molecule in an azide-free buffer like PBS.

  • Click Reaction:

    • Add the DBCO-labeled protein to the solution of the azide-containing molecule. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Product:

    • The resulting conjugate is now ready for purification or direct use, depending on the application. The labeled protein can be stored at 2-8°C, protected from light.

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Copper-Free Click Chemistry protein Thiol-Containing Protein reaction1 Incubate (RT, 1h or 4°C, 2-4h) protein->reaction1 reagent This compound (in DMSO/DMF) reagent->reaction1 purification1 Purification (e.g., Desalting Column) reaction1->purification1 dbco_protein DBCO-Labeled Protein purification1->dbco_protein reaction2 Incubate (RT, 4-12h or 4°C, overnight) dbco_protein->reaction2 azide Azide-Containing Molecule azide->reaction2 final_conjugate Final Conjugate reaction2->final_conjugate troubleshooting_low_efficiency cluster_causes Potential Causes cluster_solutions Solutions problem Low Conjugation Efficiency cause1 Maleimide Hydrolysis problem->cause1 cause2 Insufficient Free -SH problem->cause2 cause3 Interfering Substances problem->cause3 cause4 Suboptimal Molar Ratio problem->cause4 solution1 Prepare Reagent Fresh Maintain pH 6.5-7.5 cause1->solution1 solution2 Ensure Complete Reduction Remove Reducing Agent cause2->solution2 solution3 Use Thiol- & Azide-Free Buffers cause3->solution3 solution4 Optimize Molar Excess cause4->solution4

References

Technical Support Center: Optimizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your SPAAC experiments.

Troubleshooting Guide

This guide addresses common issues encountered during SPAAC reactions and provides actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My SPAAC reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low product yield in a SPAAC reaction can stem from several factors. Firstly, ensure the purity and stability of your cyclooctyne and azide reagents, as degradation can significantly impact reactivity. It is also crucial to confirm the successful incorporation of the azide and cyclooctyne moieties into your biomolecules. The choice of cyclooctyne is critical; more strained cyclooctynes like dibenzocyclooctynes (DBCO) generally exhibit faster kinetics than less strained ones such as cyclododecyne.[1][2] Consider increasing the concentration of one or both reactants, as higher concentrations can drive the reaction forward.[1] Additionally, the reaction solvent can play a significant role; while aqueous buffers are common for biological applications, organic co-solvents like DMSO or acetonitrile can sometimes enhance reactant solubility and improve rates.[1][3]

Issue 2: Slow Reaction Rate

  • Question: My SPAAC reaction is proceeding much slower than expected. How can I increase the reaction rate?

  • Answer: Several strategies can be employed to accelerate a slow SPAAC reaction. The intrinsic reactivity of the cyclooctyne is a primary determinant of the reaction rate. Switching to a more strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or a difluorinated cyclooctyne (DIFO), can dramatically increase the reaction speed. Temperature also influences the reaction rate; if your biomolecules are stable at higher temperatures, increasing the reaction temperature (e.g., from 25°C to 37°C) can provide a significant boost. The choice of reaction buffer and pH are also important factors. For instance, some studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. Furthermore, the structure of the azide can influence kinetics, with electron-deficient aryl azides sometimes reacting faster.

Issue 3: Formation of Side Products

  • Question: I am observing unexpected side products in my SPAAC reaction. What could be the cause and how can I minimize them?

  • Answer: Side reactions in SPAAC are often related to the stability of the cyclooctyne reagent. Some strained cyclooctynes can be susceptible to reaction with nucleophiles, such as thiols from cysteine residues or dithiothreitol (DTT) in the buffer. If you suspect side reactions with thiols, consider using a more stable cyclooctyne derivative, like a bicyclo[6.1.0]nonyne (BCN), which has been shown to have a longer half-life in the presence of glutathione (GSH) compared to DBCO. It is also advisable to avoid amine-containing buffers like Tris if you are using an NHS ester for cyclooctyne installation, as this can lead to unwanted side reactions. Purification of the final conjugate using methods like size-exclusion or affinity chromatography is essential to remove any unreacted reagents and side products.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the rate of a SPAAC reaction?

The rate of a SPAAC reaction is primarily influenced by:

  • Cyclooctyne Structure: The degree of ring strain is the main driver of the reaction. More strained cyclooctynes react faster.

  • Azide Structure: The electronic properties and steric hindrance of the azide can affect the reaction rate.

  • Solvent: The choice of solvent can impact reaction kinetics, with aqueous buffers and organic co-solvents showing different effects.

  • Temperature: Higher temperatures generally lead to faster reaction rates.

  • pH: The pH of the reaction medium can influence the rate, with some studies showing increased rates at higher pH values.

  • Reactant Concentration: Higher concentrations of the azide and cyclooctyne will increase the reaction rate.

Q2: Does SPAAC require a catalyst?

No, one of the key advantages of SPAAC is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a potentially cytotoxic copper catalyst, which makes it ideal for applications in living systems.

Q3: How do I choose the right cyclooctyne for my experiment?

The choice of cyclooctyne depends on the specific requirements of your experiment:

  • For fast kinetics: Choose a highly strained cyclooctyne like DBCO, DIFO, or ADIBO.

  • For high stability and to minimize side reactions with thiols: BCN may be a better choice.

  • For applications requiring slower, more controlled conjugation: A less strained cyclooctyne like cyclododecyne could be considered.

Q4: Can I monitor the progress of my SPAAC reaction?

Yes, the progress of a SPAAC reaction can be monitored using various analytical techniques, including:

  • NMR Spectroscopy: To follow the disappearance of reactant signals and the appearance of product signals.

  • UV-Vis Spectroscopy: If the cyclooctyne has a distinct chromophore, its disappearance can be monitored.

  • Fluorescence Spectroscopy: Using a fluorogenic azide that becomes fluorescent upon reaction.

  • SDS-PAGE: For protein conjugations, the formation of a higher molecular weight product can be visualized.

  • HPLC or Mass Spectrometry: To separate and identify reactants and products.

Data Presentation

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DibenzocyclooctyneDBCO~ 0.1 - 0.5
Bicyclo[6.1.0]nonyneBCN~ 0.1 - 0.3
Difluorinated CyclooctyneDIFO~ 0.5 - 1.0
AzadibenzocyclooctyneADIBO~ 0.3 - 0.8

Note: These are estimated values and should be used as a guideline. Actual reaction kinetics can be influenced by solvent, temperature, and the specific azide used.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates

BufferpHRate Constant Range (M⁻¹s⁻¹)Reference(s)
PBS70.32–0.85
HEPES70.55–1.22
DMEMNot Specified0.59–0.97
RPMINot Specified0.27–0.77

Data is for the reaction of sulfo-DBCO-amine with 3-azido-L-alanine or 1-azido-1-deoxy-β-D-glucopyranoside at 25°C and 37°C.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general method for conjugating an azide-containing molecule to a cyclooctyne-containing molecule.

Materials:

  • Cyclooctyne-functionalized molecule

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, HEPES)

  • Reaction vessel (e.g., microcentrifuge tube, vial)

  • Shaker or rotator

Procedure:

  • Dissolve Reactants: Dissolve the cyclooctyne-functionalized molecule and the azide-functionalized molecule in the chosen reaction buffer to the desired final concentrations. A typical starting point is a 1:1 molar ratio, though using an excess of one reactant (e.g., 2- to 5-fold molar excess of the azide) can help drive the reaction to completion.

  • Initiate Reaction: Combine the solutions of the two reactants in the reaction vessel.

  • Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle agitation. Reaction times can vary from a few minutes to several hours, depending on the reactivity of the specific cyclooctyne and azide, as well as their concentrations.

  • Monitoring (Optional): If desired, monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC).

  • Purification: Once the reaction is complete, purify the conjugate to remove any unreacted starting materials and byproducts. Size-exclusion chromatography or affinity chromatography are common methods for purifying protein conjugates.

Protocol 2: Determining Second-Order Rate Constants by NMR Spectroscopy

This protocol outlines a method to determine the kinetics of a SPAAC reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Cyclooctyne

  • Azide

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the cyclooctyne and azide in the deuterated solvent. In an NMR tube, mix the two solutions to achieve known initial concentrations. It is often convenient to have one reactant in excess (e.g., 10-fold) to simplify the kinetic analysis to pseudo-first-order conditions.

  • NMR Data Acquisition: Immediately after mixing, begin acquiring a series of ¹H NMR spectra at regular time intervals. The temperature should be controlled and recorded.

  • Data Analysis: Integrate the signals corresponding to a non-overlapping proton on the cyclooctyne reactant and the triazole product.

  • Kinetic Analysis: Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the initial concentration of the azide (the reactant in excess).

Visualizations

SPAAC_Workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification Prepare Cyclooctyne Prepare Cyclooctyne Mix Reactants Mix Reactants Prepare Cyclooctyne->Mix Reactants Prepare Azide Prepare Azide Prepare Azide->Mix Reactants Incubate Incubate Mix Reactants->Incubate Monitor Reaction Monitor Reaction Incubate->Monitor Reaction Purify Product Purify Product Monitor Reaction->Purify Product

Caption: A general experimental workflow for performing a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

SPAAC_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions SPAAC Efficiency SPAAC Efficiency Cyclooctyne Strain Cyclooctyne Strain Cyclooctyne Strain->SPAAC Efficiency Azide Electronics Azide Electronics Azide Electronics->SPAAC Efficiency Concentration Concentration Concentration->SPAAC Efficiency Temperature Temperature Temperature->SPAAC Efficiency Solvent Solvent Solvent->SPAAC Efficiency pH pH pH->SPAAC Efficiency

Caption: Key factors influencing the efficiency of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

References

Technical Support Center: Purification of DBCO-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of DBCO-PEG4-Maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

A1: The main challenges include:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous buffers, which can lead to precipitation or aggregation during the conjugation reaction and subsequent purification steps.[1]

  • Hydrolysis of the Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation to sulfhydryl groups.[2][3]

  • Side Reactions: At pH values greater than 7.5, the maleimide group can react with primary amines, such as lysine residues on proteins, leading to non-specific conjugation.[2][3]

  • Removal of Excess Reagents: It is crucial to remove unreacted this compound and any quenching agents to prevent interference in downstream applications and to ensure the purity of the final conjugate.

  • Conjugate Aggregation: The hydrophobic nature of the DBCO group can sometimes lead to aggregation of the final conjugate, making purification difficult.

Q2: What purification methods are recommended for this compound conjugates?

A2: The most common and effective purification methods are:

  • Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from smaller, unreacted this compound and other low molecular weight impurities.

  • Dialysis: Dialysis is effective for removing small molecule impurities from macromolecular conjugates.

  • Spin Desalting Columns: These are a quick and efficient way to remove excess non-reacted reagents.

Q3: How can I assess the purity and success of my conjugation reaction?

A3: Several analytical techniques can be used:

  • UV-Vis Spectroscopy: The concentration of the protein can be determined by measuring the absorbance at 280 nm, and the incorporation of the DBCO group can be monitored at approximately 309 nm.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry: This technique provides a precise mass of the conjugate, confirming the successful attachment of the this compound linker.

  • HPLC: High-performance liquid chromatography, particularly reverse-phase or hydrophobic interaction chromatography, can be used to separate and quantify the different species in the reaction mixture, including the desired conjugate, unconjugated protein, and unreacted linker.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Efficiency Hydrolysis of Maleimide: The maleimide group is sensitive to moisture and can hydrolyze over time.Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.
Suboptimal pH: The reaction between the maleimide and sulfhydryl group is most efficient at pH 6.5-7.5.Ensure the reaction buffer is within the optimal pH range. Buffers such as phosphate-buffered saline (PBS) are commonly used.
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or azides can interfere with the reaction. Sulfhydryl-containing components (e.g., DTT) will compete for the maleimide group.Use buffers free of primary amines, azides, and sulfhydryl-containing compounds.
Insufficient Molar Excess of Reagent: A low molar ratio of the this compound to the biomolecule can result in incomplete conjugation.Increase the molar excess of the this compound reagent. A 5- to 20-fold molar excess is a good starting point for protein solutions >1 mg/mL.
Precipitation during Reaction Low Aqueous Solubility of Reagent: this compound has limited solubility in water.Dissolve the reagent in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid protein precipitation.
Protein Instability: The addition of the hydrophobic DBCO moiety or the organic solvent can cause some proteins to precipitate.Optimize the reaction conditions, such as protein concentration and the percentage of organic solvent. The hydrophilic PEG spacer is designed to improve solubility.
Difficulty in Purifying the Conjugate Aggregation of the Conjugate: The hydrophobic nature of the DBCO group may lead to aggregation.Use size-exclusion chromatography (SEC) for purification. Consider using a buffer that contains a non-ionic detergent to minimize aggregation.
Co-elution of Unreacted Reagent: In SEC, if the unreacted reagent is not significantly smaller than the conjugate, it may co-elute.Ensure complete removal of the unreacted reagent by using appropriate spin desalting columns or by performing extensive dialysis.
No Conjugation of DBCO with Azide in Downstream Step Excess this compound Not Removed: The presence of unreacted this compound will compete with the DBCO-conjugate for the azide-containing molecule.Ensure thorough purification to remove all unreacted this compound after the initial conjugation step.
DBCO Group Instability: While generally stable, prolonged exposure to harsh conditions could potentially affect the DBCO group.Store the purified conjugate under recommended conditions, typically at 2-8°C and protected from light.

Experimental Protocols

General Protocol for Protein Conjugation with this compound
  • Protein Preparation:

    • Dissolve the protein to be modified in a sulfhydryl and azide-free buffer at pH 6.5–7.5 (e.g., PBS) at a concentration of >1 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, use a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to make a stock solution (e.g., 3.9 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Purification:

    • Remove the unreacted this compound using a spin desalting column, size-exclusion chromatography, or dialysis. Equilibrate the column or dialysis buffer with an azide-free buffer like PBS.

  • Storage:

    • Store the purified DBCO-labeled protein at 2–8°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Protein Preparation (pH 6.5-7.5) conjugation Conjugation Reaction (RT or 4°C) protein_prep->conjugation reagent_prep This compound Preparation (in DMSO/DMF) reagent_prep->conjugation purification Purification (SEC, Dialysis, or Spin Desalting) conjugation->purification analysis Purity Analysis (UV-Vis, SDS-PAGE, MS) purification->analysis storage Storage (2-8°C, protected from light) analysis->storage

Caption: Experimental workflow for the conjugation and purification of this compound conjugates.

troubleshooting_logic start Low Conjugation Yield? check_ph Is pH 6.5-7.5? start->check_ph Yes adjust_ph Adjust buffer pH start->adjust_ph No check_reagent Reagent freshly prepared? check_ph->check_reagent Yes check_ph->adjust_ph No check_buffer Buffer free of amines, azides, and thiols? check_reagent->check_buffer Yes prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No increase_excess Increase molar excess of reagent check_buffer->increase_excess Yes change_buffer Use appropriate buffer check_buffer->change_buffer No success Problem Solved increase_excess->success adjust_ph->success prepare_fresh->success change_buffer->success

Caption: Troubleshooting logic for low conjugation yield of this compound.

References

Technical Support Center: DBCO-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals during their experiments with DBCO-PEG4-Maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound and its conjugates revolve around the reactivity of the maleimide group and the stability of the resulting thioether bond. Specifically, two key issues are:

  • Hydrolysis of the Maleimide Ring: The unreacted maleimide group is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7.5), which renders it inactive for conjugation with thiol groups.[1][2][3]

  • Instability of the Thioether Linkage: The succinimide thioether bond formed after conjugation with a thiol can undergo a retro-Michael reaction. This can lead to deconjugation and exchange of the this compound linker with other thiol-containing molecules, such as glutathione or albumin, which are abundant in biological systems.[4][5]

Q2: How can I prevent the hydrolysis of the un-conjugated this compound?

To prevent hydrolysis of the maleimide group before conjugation, the following precautions should be taken:

  • Storage: Store the reagent at -20°C, protected from light and moisture.

  • Solvent Preparation: Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Aqueous stock solutions should not be prepared for storage as the maleimide group will hydrolyze over time.

  • Reaction pH: Perform the conjugation reaction in a buffer with a pH range of 6.5-7.5. At pH 7.0, the reaction of maleimide with thiols is about 1,000 times faster than its reaction with amines, ensuring specificity. Above pH 7.5, the rate of hydrolysis increases significantly.

Q3: My conjugation reaction failed. What are the possible causes?

Failure to achieve successful conjugation can be attributed to several factors:

  • Hydrolyzed Maleimide: The maleimide group may have been hydrolyzed prior to the reaction. Ensure that the reagent has been stored and handled correctly.

  • Oxidized Thiols: The thiol groups on your protein or molecule of interest may have been oxidized to form disulfide bonds, rendering them unavailable for reaction. It is recommended to reduce the thiols using a mild reducing agent like TCEP before the conjugation reaction.

  • Incorrect Buffer Conditions: The pH of the reaction buffer should be between 6.5 and 7.5. Buffers containing primary amines (e.g., Tris) or thiols should be avoided.

Q4: How can I improve the stability of my this compound conjugate after it is formed?

The stability of the thioether linkage in the conjugate can be significantly improved by hydrolyzing the succinimide ring to form a stable succinamic acid thioether. This can be achieved by:

  • Post-conjugation Hydrolysis: After the conjugation reaction, the pH of the solution can be raised to 8.5-9.0 and incubated to promote the hydrolysis of the succinimide ring. This ring-opened form is much more resistant to the retro-Michael reaction.

  • Use of Electron-Withdrawing Maleimides: While not directly applicable to the standard this compound, it's noteworthy that maleimides with electron-withdrawing N-substituents exhibit greatly accelerated rates of this stabilizing ring-opening hydrolysis.

A novel strategy to stabilize maleimide-thiol conjugates involves a transcyclization reaction, which can occur with an extended incubation time in a buffered solution, particularly when the thiol is from an N-terminal cysteine.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide reagent. Ensure proper storage of the reagent at -20°C, protected from light and moisture. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of the reagent.
Oxidation of thiol groups on the target molecule. Pre-treat your protein or molecule with a reducing agent like TCEP to ensure free thiols are available for conjugation. Remove the reducing agent before adding the maleimide reagent.
Incorrect reaction pH. Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5 for optimal thiol reactivity and minimal maleimide hydrolysis.
Presence of interfering substances in the buffer. Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the maleimide. Also, ensure the buffer is free of extraneous thiols.
Premature cleavage of the conjugate in a biological sample Retro-Michael reaction leading to deconjugation. The thioether bond is susceptible to cleavage in the presence of other thiols like glutathione.
Thiol exchange with other biomolecules. The released maleimide can react with other thiols in the medium, such as serum albumin.
Instability of the succinimide ring. The closed succinimide ring is prone to the retro-Michael reaction.
To stabilize the conjugate: After the initial conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the succinimide ring, which forms a more stable, irreversible bond.

Data on Maleimide Stability

The stability of the maleimide group and the resulting thioether conjugate is highly dependent on pH.

Table 1: Effect of pH on Maleimide-Thiol Reaction and Maleimide Hydrolysis

pH RangeMaleimide-Thiol Reaction RateMaleimide Hydrolysis RateSide ReactionsRecommendation
< 6.5Very SlowNegligible-Not recommended for efficient conjugation.
6.5 - 7.5OptimalLowMinimal reaction with amines.Optimal range for thiol-maleimide conjugation.
> 7.5FastIncreases SignificantlyCompetitive reaction with primary amines.Not recommended due to rapid hydrolysis of the maleimide and loss of specificity.

Table 2: Stability of Maleimide-Thiol Conjugates

Conjugate StateConditionStability IssueHalf-life
Succinimide Thioether (Ring-Closed)Presence of excess thiol (e.g., in vivo)Susceptible to retro-Michael reaction and thiol exchange.Can range from a day to several weeks.
Succinamic Acid Thioether (Ring-Opened)Physiologic conditionsHighly stable and resistant to retro-Michael reaction.Over two years.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5 to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • This compound Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol like N-acetylcysteine or β-mercaptoethanol.

    • Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess this compound and quenching reagents.

Protocol 2: Post-Conjugation Stabilization by Succinimide Ring Hydrolysis

  • Conjugate Preparation:

    • Following the purification of the this compound conjugate as described in Protocol 1.

  • pH Adjustment:

    • Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer) or by the addition of a dilute base.

  • Incubation:

    • Incubate the solution at room temperature for 2-4 hours to promote the hydrolysis of the succinimide ring.

  • Final Purification:

    • Buffer exchange the stabilized conjugate into the desired storage buffer (e.g., PBS, pH 7.4) using a desalting column.

    • Store the stabilized conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

This compound Structure DBCO DBCO PEG4 PEG4 Linker DBCO->PEG4 Maleimide Maleimide PEG4->Maleimide

Caption: Structure of this compound.

Maleimide Hydrolysis Pathway Maleimide Maleimide (Reactive) Maleamic_Acid Maleamic Acid (Unreactive) Maleimide->Maleamic_Acid Hydrolysis H2O H₂O (pH > 7.5)

Caption: Degradation of the maleimide group via hydrolysis.

Maleimide-Thiol Conjugate Instability Thiol Thiol (R-SH) Conjugate Succinimide Thioether (Conjugate) Thiol->Conjugate Conjugation Maleimide Maleimide Maleimide->Conjugate Reversed Reformed Thiol + Maleimide Conjugate->Reversed Retro-Michael Reaction Exchanged Exchanged Thiol Adduct Reversed->Exchanged Thiol Exchange OtherThiol Other Thiol (e.g., GSH)

Caption: Retro-Michael reaction and thiol exchange pathway.

Troubleshooting Conjugation Failure Start Conjugation Failure Check_Reagent Check Reagent Storage and Handling Start->Check_Reagent Check_Thiol Check for Free Thiols on Target Check_Reagent->Check_Thiol OK Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Incorrect Check_pH Check Reaction pH (6.5-7.5) Check_Thiol->Check_pH OK Reduce_Thiols Reduce Thiols with TCEP Check_Thiol->Reduce_Thiols Oxidized Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH Incorrect Success Successful Conjugation Check_pH->Success Correct Reduce_Thiols->Check_pH Adjust_pH->Success Use_Fresh_Reagent->Check_Thiol

Caption: Workflow for troubleshooting conjugation issues.

Post-Conjugation Stabilization Workflow Start Purified Conjugate (Succinimide Thioether) Adjust_pH Adjust pH to 8.5-9.0 Start->Adjust_pH Incubate Incubate for 2-4 hours at Room Temperature Adjust_pH->Incubate Hydrolysis Succinimide Ring Hydrolysis Purify Buffer Exchange to Storage Buffer (pH 7.4) Incubate->Purify End Stabilized Conjugate (Succinamic Acid Thioether) Purify->End

Caption: Workflow for stabilizing the conjugate.

References

Validation & Comparative

A Head-to-Head Comparison: DBCO-PEG4-Maleimide vs. SMCC for Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody conjugation, the choice of crosslinker is a critical decision that profoundly impacts the performance and therapeutic efficacy of the final conjugate. This guide provides an in-depth, objective comparison of two widely used crosslinkers: the traditional workhorse SMCC and the modern DBCO-PEG4-Maleimide, which leverages the power of copper-free click chemistry.

This comparison delves into their mechanisms of action, conjugation efficiency, stability of the resulting antibody-drug conjugate (ADC), and the homogeneity of the final product. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make an informed decision for their specific antibody conjugation needs.

Executive Summary

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Copper-Free Click ChemistryNHS ester reaction with amines, followed by maleimide reaction with thiols
Target Residues Thiols (via maleimide) for antibody modification, followed by reaction with an azide-modified payloadPrimary amines (lysines) for antibody activation, followed by reaction with a thiol-containing payload
Linkage Formed Stable triazole ringThioether bond
Linkage Stability Exceptionally stable, resistant to hydrolysis and enzymatic cleavage[1]Generally stable, but susceptible to retro-Michael addition (thiol exchange) in vivo, leading to potential payload loss[1][2][3]
Reaction Conditions Mild, physiological conditions (pH ~7.4)[1]Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide)
Homogeneity Generally leads to more homogeneous conjugates with a defined Drug-to-Antibody Ratio (DAR)Can result in a heterogeneous mixture of products with varying DARs
Bioorthogonality High; DBCO and azide groups are abiotic and do not cross-react with biological functionalitiesMaleimides can potentially cross-react with other biological thiols

Mechanism of Action

This compound: Precision through Bioorthogonal Chemistry

This compound is a heterobifunctional crosslinker that facilitates a two-step conjugation process. First, the maleimide group reacts with a thiol (-SH) group on the antibody, typically an engineered cysteine or a reduced native disulfide bond. This step attaches the dibenzocyclooctyne (DBCO) moiety to the antibody. The DBCO-functionalized antibody is then ready for the second step: a highly specific and efficient reaction with a payload (e.g., a cytotoxic drug) that has been modified with an azide (-N3) group. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a toxic copper catalyst. The resulting linkage is a stable triazole ring.

SMCC: The Established Amine-to-Thiol Crosslinker

SMCC is a heterobifunctional crosslinker that bridges primary amines and sulfhydryl groups. The process typically involves two steps. First, the N-hydroxysuccinimide (NHS) ester of SMCC reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form a stable amide bond. This "activates" the antibody with maleimide groups. In the second step, the maleimide-activated antibody is reacted with a payload containing a free sulfhydryl group. The maleimide group undergoes a Michael addition reaction with the thiol to form a stable thioether bond.

Experimental Workflows

To visualize the distinct conjugation pathways of this compound and SMCC, the following diagrams illustrate the experimental workflows.

DBCO_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) Antibody Antibody DBCO_Antibody DBCO-Modified Antibody Antibody->DBCO_Antibody Thiol Reaction (pH 6.5-7.5) DBCO_Linker This compound DBCO_Linker->DBCO_Antibody Final_Conjugate Antibody-Payload Conjugate (Stable Triazole Linkage) DBCO_Antibody->Final_Conjugate SPAAC Reaction (pH ~7.4) Azide_Payload Azide-Payload Azide_Payload->Final_Conjugate

This compound Conjugation Workflow

SMCC_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody Maleimide_Antibody Maleimide-Activated Antibody Antibody->Maleimide_Antibody Amine Reaction (pH 7-9) SMCC_Linker SMCC SMCC_Linker->Maleimide_Antibody Final_Conjugate Antibody-Payload Conjugate (Thioether Bond) Maleimide_Antibody->Final_Conjugate Thiol Reaction (pH 6.5-7.5) Thiol_Payload Thiol-Payload Thiol_Payload->Final_Conjugate

SMCC Conjugation Workflow

Performance Comparison: A Data-Driven Analysis

Linkage Stability: A Critical Determinant of In Vivo Performance

The stability of the linker is paramount for the efficacy and safety of an ADC. Premature release of the payload can lead to off-target toxicity and a reduced therapeutic index.

  • This compound: The triazole ring formed via the copper-free click reaction is exceptionally stable and resistant to both chemical and enzymatic degradation. This high stability minimizes premature payload release, ensuring that the therapeutic agent remains attached to the antibody until it reaches the target site. Studies have shown that ADCs generated using this chemistry exhibit exceptional stability in serum.

  • SMCC: The thioether bond formed by the reaction of a maleimide with a thiol is generally considered stable. However, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione or albumin in the plasma. This can lead to the deconjugation of the payload from the antibody, potentially causing off-target toxicity and reducing the overall efficacy of the ADC. Some studies have shown that SMCC-linked ADCs can exhibit a faster clearance of the intact conjugate compared to the antibody itself, suggesting some degree of payload loss in vivo.

ParameterThis compoundSMCC
In Vivo Stability High; stable triazole linkage is not susceptible to thiol exchange.Moderate to High; thioether bond can be susceptible to retro-Michael addition, leading to potential payload loss.
Payload Release Mechanism Primarily through intracellular degradation of the antibody, unless a cleavable linker is incorporated.Can occur through intracellular degradation or premature deconjugation via retro-Michael reaction.
Conjugation Efficiency and Homogeneity

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, influencing its potency, pharmacokinetics, and therapeutic index.

  • This compound: Copper-free click chemistry is known for its high efficiency and specificity, which generally allows for better control over the conjugation stoichiometry. By controlling the number of engineered cysteines or reduced disulfides on the antibody and the amount of azide-functionalized payload, it is possible to produce more homogeneous conjugates with a well-defined DAR.

  • SMCC: Conjugation to lysine residues, which are abundant on the antibody surface, can result in a heterogeneous mixture of products with a wide distribution of DARs. This heterogeneity can lead to inconsistent efficacy and pharmacokinetic profiles. While conjugation to reduced native cysteines can offer more control, the potential for incomplete reduction or re-oxidation can still contribute to heterogeneity.

ParameterThis compoundSMCC
Control over Stoichiometry Generally offers better control, leading to more homogeneous conjugates.Can result in a heterogeneous mixture of products with varying DARs, especially with lysine conjugation.
Typical DAR Distribution Narrower distribution, closer to the target DAR.Broader distribution, particularly with lysine conjugation.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound

Step 1: Antibody Thiolation (if necessary) and Reaction with this compound

  • Antibody Preparation: If using native disulfide bonds, reduce the antibody (e.g., with TCEP) in a suitable buffer (e.g., PBS, pH 7.2) to generate free thiols. Purify the reduced antibody using a desalting column to remove the reducing agent.

  • Reaction: Dissolve this compound in an organic solvent like DMSO. Add the this compound solution to the reduced antibody at a molar excess (typically 5-20 fold). Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Remove excess this compound using a desalting column.

Step 2: Copper-Free Click Chemistry Reaction

  • Payload Preparation: Prepare the azide-functionalized payload in a compatible buffer.

  • Click Reaction: Add the azide-payload to the DBCO-modified antibody. A molar excess of the payload (e.g., 1.5-10 fold) can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.

  • Purification: Purify the final antibody-payload conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove unreacted payload.

General Protocol for Antibody Conjugation with SMCC

Step 1: Antibody Activation with SMCC

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

  • Reaction: Dissolve SMCC in an organic solvent like DMSO. Add the SMCC solution to the antibody at a molar excess (typically 10-20 fold). Incubate at room temperature for 30-60 minutes.

  • Purification: Remove excess SMCC using a desalting column.

Step 2: Conjugation to Thiol-Containing Payload

  • Payload Preparation: Prepare the thiol-containing payload in a suitable buffer.

  • Conjugation: Add the thiol-payload to the maleimide-activated antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours at pH 6.5-7.5.

  • Quenching: Quench any unreacted maleimide groups by adding a free thiol such as cysteine.

  • Purification: Purify the final antibody-payload conjugate using a suitable method like SEC to remove unreacted payload and other small molecules.

Logical Decision Pathway for Crosslinker Selection

To assist researchers in selecting the most appropriate crosslinker for their needs, the following decision tree outlines key considerations.

Decision_Tree Start Start: Select a Crosslinker for Antibody Conjugation Stability Is exceptional in vivo stability critical? Start->Stability Homogeneity Is a highly homogeneous product with a defined DAR essential? Stability->Homogeneity Yes Established Is using a well-established and widely documented method preferred? Stability->Established No Bioorthogonality Is bioorthogonality and avoidance of side reactions a major concern? Homogeneity->Bioorthogonality Yes Homogeneity->Established No Bioorthogonality->Established No DBCO Consider this compound Bioorthogonality->DBCO Yes Established->DBCO No SMCC Consider SMCC Established->SMCC Yes

Decision Tree for Crosslinker Selection

Conclusion

Both this compound and SMCC are valuable tools for antibody conjugation, each with distinct advantages and disadvantages. SMCC represents a well-established and cost-effective method that is suitable for many applications. However, the potential for in vivo instability due to retro-Michael addition and the generation of heterogeneous conjugates are important considerations.

This compound, leveraging the power of copper-free click chemistry, offers significant advantages in terms of linkage stability, conjugate homogeneity, and bioorthogonality. For applications where high stability and a well-defined product are critical, such as the development of next-generation ADCs with an improved therapeutic index, the DBCO-based approach presents a compelling alternative. The choice between these two powerful chemistries will ultimately depend on the specific requirements of the application, including the nature of the payload, the desired level of control over the conjugation process, and the importance of in vivo performance.

References

A Comparative Guide to DBCO-PEG4-Maleimide and Other PEGylated Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted therapeutics. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of DBCO-PEG4-Maleimide, a popular heterobifunctional linker, with other commonly used PEGylated linkers. This analysis is supported by available experimental data and detailed protocols to inform the selection of the most appropriate conjugation strategy for your research needs.

Introduction to this compound

This compound is a versatile linker that incorporates three key functional elements:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal, copper-free "click chemistry" reactions with azide-functionalized molecules. This reaction is prized for its high specificity and biocompatibility.

  • Polyethylene Glycol (PEG4): A short, hydrophilic PEG spacer that enhances the aqueous solubility of the linker and the resulting bioconjugate. This can help to prevent aggregation and reduce steric hindrance during the conjugation process.

  • Maleimide: A thiol-reactive group that forms a stable thioether bond with cysteine residues on proteins and other biomolecules. This allows for site-specific conjugation to engineered or naturally occurring thiols.

This unique combination of functionalities allows for a dual-labeling strategy, where a biomolecule can be conjugated to two different molecules at distinct sites.

Quantitative Comparison of Linker Performance

The following table summarizes key performance characteristics of this compound compared to other widely used PEGylated and non-PEGylated linkers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Linker TypeTarget Functional Group(s)Typical Reaction EfficiencyConjugate StabilityKey AdvantagesKey Disadvantages
This compound Thiol (-SH), Azide (-N3)Thiol: ~84%[1] Azide: ~83.6%[2]Thioether bond is generally stable but can undergo retro-Michael reaction in the presence of competing thiols.[3] Triazole linkage from click chemistry is highly stable.Dual functionality for orthogonal conjugation; copper-free click chemistry is biocompatible; PEG spacer improves solubility.Maleimide moiety can be prone to hydrolysis at higher pH; potential for maleimide-thiol exchange.
NHS-PEG-Maleimide Primary Amine (-NH2), Thiol (-SH)Amine reaction is generally efficient but can be non-specific. Thiol reaction efficiency is similar to other maleimide linkers.Thioether bond stability is similar to this compound. Amide bond is highly stable.Well-established chemistry for targeting abundant amine groups.NHS esters can be prone to hydrolysis; potential for lack of site-specificity with amine targeting.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Primary Amine (-NH2), Thiol (-SH)Similar to NHS-PEG-Maleimide.Thioether bond stability is a known concern, with potential for drug loss in vivo.[4]Widely used and well-characterized non-cleavable linker.Lacks a PEG spacer, which can lead to aggregation with hydrophobic payloads; stability of the maleimide-thiol linkage can be a limitation.[4]
Mono-sulfone-PEG Thiol (-SH)>80%Significantly more stable than maleimide-thiol adducts, with >95% conjugation retained after 7 days in the presence of 1 mM GSH.Forms a highly stable thioether bond, resistant to deconjugation.Reaction kinetics may be slower than maleimide-thiol reactions.

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation using this compound (Two-Step Sequential Conjugation)

This protocol describes the labeling of an antibody with a cytotoxic drug using this compound, where the drug contains a thiol group and a separate imaging agent contains an azide group.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Thiol-containing cytotoxic drug

  • Azide-containing imaging agent

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction (if necessary):

    • If targeting native disulfide bonds, partially reduce the antibody with a reducing agent like TCEP to generate free thiol groups. The concentration of TCEP should be optimized to achieve the desired number of free thiols per antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

  • Maleimide Conjugation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM.

    • Remove excess, unreacted linker using a desalting column.

  • Copper-Free Click Chemistry:

    • Dissolve the azide-containing imaging agent in a suitable solvent.

    • Add a 1.5- to 10-fold molar excess of the azide-imaging agent to the DBCO-labeled antibody.

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification and Characterization:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted drug and imaging agent.

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and labeling efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. A common method for its determination is Hydrophobic Interaction Chromatography (HIC).

Methodology:

  • Sample Preparation: The purified ADC is analyzed directly.

  • HIC-HPLC Analysis:

    • Use a HIC column suitable for protein separations.

    • Employ a mobile phase gradient that decreases in salt concentration (e.g., from high to low ammonium sulfate or sodium chloride concentration).

    • The different drug-loaded species of the ADC will elute at different retention times based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).

  • Data Analysis:

    • Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

Visualizing the Chemistry and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).

cluster_dbco This compound Structure cluster_reactions Dual Reaction Capability DBCO DBCO (Dibenzocyclooctyne) PEG4 PEG4 Spacer DBCO->PEG4 Maleimide Maleimide PEG4->Maleimide Thiol Thiol-containing Molecule (e.g., Drug) Thiol->Maleimide Thioether Bond Formation Azide Azide-containing Molecule (e.g., Imaging Agent) Azide->DBCO Copper-Free Click Chemistry (Triazole Formation)

This compound Structure and Reactions

start Start: Antibody reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction purification1 2. Purification (Desalting Column) reduction->purification1 maleimide_conjugation 3. Add this compound purification1->maleimide_conjugation purification2 4. Purification (Desalting Column) maleimide_conjugation->purification2 click_reaction 5. Add Azide-Molecule purification2->click_reaction purification3 6. Final Purification (Size-Exclusion Chromatography) click_reaction->purification3 characterization 7. Characterization (DAR, Purity) purification3->characterization end Final ADC characterization->end

ADC Preparation Workflow

cluster_dbco_maleimide This compound Reactions cluster_nhs_maleimide NHS-PEG-Maleimide Reactions Antibody-SH Antibody-SH Intermediate Antibody-S-Mal-PEG4-DBCO Antibody-SH->Intermediate + DBCO-PEG4-Mal DBCO-PEG4-Mal This compound Final_ADC_DBCO Antibody-S-Mal-PEG4-Triazole-Drug Intermediate->Final_ADC_DBCO + Azide-Drug Azide-Drug Azide-Drug Antibody-NH2 Antibody-NH2 Intermediate2 Antibody-NH-CO-PEG-Mal Antibody-NH2->Intermediate2 + NHS-PEG-Mal NHS-PEG-Mal NHS-PEG-Maleimide Final_ADC_NHS Antibody-NH-CO-PEG-S-Drug Intermediate2->Final_ADC_NHS + Thiol-Drug Thiol-Drug Thiol-Drug

Comparison of Reaction Schemes

Conclusion

This compound offers a powerful and versatile tool for bioconjugation, enabling the creation of complex and multifunctional biomolecules. Its key advantages lie in its dual-reactivity, allowing for orthogonal conjugation strategies, and the biocompatibility of the copper-free click chemistry. The integrated PEG spacer further enhances its utility by improving solubility and reducing steric hindrance.

However, the choice of linker should always be guided by the specific requirements of the application. For instance, if absolute stability of the thiol linkage is paramount, a mono-sulfone linker might be a more suitable choice. For simpler conjugations targeting primary amines, a traditional NHS-ester based linker may suffice. By carefully considering the factors outlined in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs, ultimately leading to the development of more effective and well-characterized biotherapeutics and research tools.

References

A Comparative Guide to the Characterization of DBCO-PEG4-Maleimide Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DBCO-PEG4-Maleimide for protein labeling with alternative methods. It includes a summary of performance data, detailed experimental protocols for characterization, and visual representations of key workflows to aid in the selection of the most appropriate bioconjugation strategy.

Introduction to this compound Labeling

This compound is a heterobifunctional crosslinker that enables the conjugation of biomolecules through a two-step process.[1] The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues within a protein, forming a stable thioether bond.[2] The dibenzocyclooctyne (DBCO) group then allows for a copper-free "click" reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-tagged molecule.[1][3] This bioorthogonal reaction is highly specific and occurs efficiently under mild, physiological conditions, making it a popular choice for creating well-defined bioconjugates.[1]

Performance Comparison of Protein Labeling Reagents

The selection of a labeling reagent is a critical decision that influences the specificity, efficiency, and stability of the resulting protein conjugate. Below is a comparison of this compound with other common protein labeling chemistries.

FeatureThis compound (via Thiol-Maleimide & SPAAC)NHS-EsterJulia-Kocienski-like Reagents5-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os)
Target Residue Cysteine (Thiol)Lysine, N-terminus (Primary Amine)Cysteine (Thiol)Cysteine (Thiol)
Reaction Chemistry Michael Addition & Strain-Promoted Azide-Alkyne CycloadditionNucleophilic Acyl SubstitutionNucleophilic SubstitutionMichael Addition
Specificity HighModerate (reacts with multiple accessible amines)HighHigh
Reaction Conditions pH 6.5-7.5 for maleimide reaction; physiological pH for SPAACpH 7.2-9.0Physiological pHPhysiological pH
Linkage Stability Thioether and Triazole (both highly stable)Amide (stable)Thioether (stable)Thioether (reported to have superior stability to maleimide conjugates)
Control over Stoichiometry High (can be controlled by the number of available cysteines)Moderate (can lead to heterogeneous products)HighHigh
Key Advantage Bioorthogonal handle for highly specific secondary reactionsWell-established, simple one-step labelingForms highly stable conjugates in serumYields conjugates with superior stability and allows for single-site multi-functionalization
Considerations Requires available cysteine residues (may require protein engineering)Potential for protein aggregation and loss of function due to labeling of multiple lysinesNewer chemistry, fewer commercial reagents availableNewer chemistry, requires synthesis of the reagent

Quantitative Data Summary

The stability of the linkage formed between the label and the protein is a crucial factor, particularly for in vivo applications such as antibody-drug conjugates (ADCs).

Linker TypeModel SystemIncubation Time% Intact ConjugateKey Observation
Maleimide-based (Thioether) ADC in human plasma7 days~50%Susceptible to retro-Michael reaction, leading to deconjugation.
Julia-Kocienski-like Protein conjugate in human plasma72 hoursSuperior stability compared to maleimideThe resulting conjugates had superior stability to cysteine-maleimide conjugates in human plasma.
"Bridging" Disulfide ADC in human plasma7 days>95%Demonstrates substantially improved plasma stability.
Thioether (from Thiol-ene) ADC in human plasma7 days>90%Offers enhanced stability over traditional maleimide chemistry.

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

  • Protein of interest (containing at least one free cysteine)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-20 fold molar excess of TCEP at room temperature for 1 hour.

    • Remove the excess reducing agent using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted this compound using a desalting column.

    • The DBCO-labeled protein is now ready for the subsequent click reaction with an azide-containing molecule.

Characterization by SDS-PAGE

SDS-PAGE is a fundamental technique to confirm successful conjugation by observing a shift in the molecular weight of the labeled protein.

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Mix the protein sample (unlabeled control and labeled protein) with an equal volume of 2x sample loading buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 2-4 hours.

    • Destain the gel until clear bands are visible against a clear background.

    • Image the gel. A successful conjugation will result in a band for the labeled protein that migrates slower (appears higher on the gel) than the unlabeled protein.

Characterization by Mass Spectrometry

Mass spectrometry provides a definitive confirmation of labeling by detecting the mass shift corresponding to the attached this compound.

Materials:

  • Labeled protein sample

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into smaller peptides using trypsin overnight at 37°C.

    • Desalt the peptide mixture using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase column with a suitable gradient.

    • Acquire mass spectra in a data-dependent mode.

  • Data Analysis:

    • Search the acquired spectra against the protein sequence database.

    • Identify peptides containing the mass modification corresponding to the this compound linker. The mass of the modification will be the molecular weight of the linker minus the elements of water.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Labeling and Characterization

experimental_workflow cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification cluster_char Characterization cluster_click Click Reaction Protein Protein with Cysteine Reduce Reduce Disulfides (optional) Protein->Reduce Purify1 Desalting Reduce->Purify1 Reaction Incubate Purify1->Reaction DBCO_Maleimide This compound DBCO_Maleimide->Reaction Purify2 Desalting Reaction->Purify2 SDS_PAGE SDS-PAGE Analysis Purify2->SDS_PAGE Mass_Spec Mass Spectrometry Purify2->Mass_Spec Click_Reaction SPAAC Purify2->Click_Reaction Azide_Molecule Azide-tagged Molecule Azide_Molecule->Click_Reaction

Caption: Workflow for labeling a protein with this compound and subsequent characterization.

Antibody-Drug Conjugate (ADC) Development Workflow

This compound is frequently used in the development of ADCs, which are a class of targeted therapeutics.

adc_workflow mAb Monoclonal Antibody (mAb) Reduce Reduce Interchain Disulfides mAb->Reduce Label Label with this compound Reduce->Label Purify1 Purify mAb-DBCO Label->Purify1 Conjugate Click Reaction (SPAAC) Purify1->Conjugate Payload Azide-Payload (Drug) Payload->Conjugate Purify2 Purify ADC Conjugate->Purify2 Characterize Characterize ADC (DAR, etc.) Purify2->Characterize InVitro In Vitro Studies Characterize->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: A simplified workflow for the development of an antibody-drug conjugate (ADC).

References

Verifying Bioconjugation: A Comparative Guide to Analytical Methods for DBCO-PEG4-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient confirmation of bioconjugation is a critical step in the development of targeted therapeutics and diagnostics. The DBCO-PEG4-Maleimide linker is a popular choice, enabling a two-step conjugation strategy involving a strain-promoted alkyne-azide cycloaddition (SPAAC) and a thiol-maleimide reaction. This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of this compound to thiol-containing molecules, such as proteins and peptides. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

This guide will delve into the utility of various analytical techniques, including UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various Chromatographic methods. Each method offers distinct advantages and provides different levels of information, from simple confirmation of reaction to detailed structural characterization and quantification.

Comparative Analysis of Analytical Techniques

The choice of analytical method for confirming this compound conjugation depends on several factors, including the nature of the biomolecule, the desired level of detail, available instrumentation, and throughput requirements. The following tables provide a summary and comparison of the key analytical techniques.

Summary of Analytical Methods
Analytical Method Information Provided Advantages Disadvantages Typical Application
UV-Vis Spectroscopy Confirmation of maleimide reaction; Confirmation of DBCO presence.Simple, rapid, and cost-effective; suitable for real-time monitoring.[1]Indirect method; provides limited structural information; can be prone to interference.Quick check of conjugation reaction progress and purification efficiency.
NMR Spectroscopy Unambiguous confirmation of covalent bond formation; detailed structural information.Provides definitive structural evidence of the conjugate.[2][3][4]Lower sensitivity; requires higher sample concentrations; complex for large biomolecules.Characterization of small molecule conjugates or modified peptides.
Mass Spectrometry (MS) Precise mass measurement of the conjugate; determination of drug-to-antibody ratio (DAR); identification of conjugation sites.[2]High sensitivity and accuracy; provides detailed molecular weight information.Can be complex to interpret for heterogeneous samples; instrumentation can be expensive.Gold standard for characterization of antibody-drug conjugates (ADCs) and other protein conjugates.
Chromatography (HPLC/HIC) Separation of conjugated from unconjugated species; assessment of purity and heterogeneity; determination of DAR.High resolving power; allows for quantification of different species.Can be time-consuming to develop methods; may not provide direct structural information without a coupled detector (e.g., MS).Quality control and characterization of bioconjugate purity and distribution of species.
FTIR Spectroscopy Monitoring the disappearance of the maleimide group.Can be used for solid-state monitoring.Less sensitive than other methods; spectral overlap can be an issue in complex samples.Analysis of bulk material or films.
Quantitative Data Comparison
Technique Parameter Value / Observation Reference
UV-Vis Spectroscopy Maleimide absorbance peakDisappearance of peak at ~300 nm or ~293 nm upon reaction.
DBCO absorbance peakCharacteristic absorbance at ~309-310 nm.
¹H NMR Spectroscopy Maleimide protonsDisappearance of the characteristic peak around 6.8 ppm.
Thiosuccinimide protonsAppearance of new signals corresponding to the newly formed thiosuccinimide ring.
Mass Spectrometry Mass shift upon conjugationIncrease in mass corresponding to the molecular weight of the attached this compound moiety.

Experimental Workflows and Protocols

To facilitate the practical application of these analytical methods, we provide detailed experimental workflows and protocols for the key techniques.

Experimental Workflow for Conjugation and Analysis

The following diagram illustrates a general workflow for a typical bioconjugation experiment using this compound, followed by analysis to confirm conjugation.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Thiol_Molecule Thiol-containing Molecule (e.g., Protein) Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol_Molecule->Conjugation DBCO_Linker This compound DBCO_Linker->Conjugation Purification Remove Excess Linker (e.g., SEC, Dialysis) Conjugation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS HPLC Chromatography (HPLC/HIC) Purification->HPLC

Caption: General workflow for this compound conjugation and analysis.

Detailed Experimental Protocols

UV-Vis Spectroscopy for Monitoring Maleimide Reaction

Objective: To monitor the consumption of the maleimide group during the conjugation reaction.

Protocol:

  • Prepare a blank solution: Use the same buffer as the reaction mixture.

  • Measure the initial absorbance: Before adding the thiol-containing molecule, measure the UV-Vis spectrum of the this compound solution. Note the absorbance maximum around 300 nm, which is characteristic of the maleimide group.

  • Initiate the reaction: Add the thiol-containing molecule to the this compound solution.

  • Monitor the reaction: At regular intervals, take an aliquot of the reaction mixture and measure its UV-Vis spectrum.

  • Analyze the data: Observe the decrease in the absorbance at ~300 nm over time. A significant decrease or disappearance of this peak indicates the consumption of the maleimide group and successful conjugation.

¹H NMR Spectroscopy for Structural Confirmation

Objective: To obtain definitive structural evidence of the covalent bond formation between the thiol and the maleimide.

Protocol:

  • Prepare the NMR sample of the starting material: Dissolve this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire the ¹H NMR spectrum of the starting material: Identify the characteristic proton signal for the maleimide double bond, which typically appears around 6.8 ppm.

  • Perform the conjugation reaction: React the this compound with the thiol-containing molecule in the deuterated solvent.

  • Acquire the ¹H NMR spectrum of the reaction mixture: After the reaction is complete, acquire a ¹H NMR spectrum of the product.

  • Analyze the spectra: Confirm the disappearance of the maleimide proton signal at ~6.8 ppm and the appearance of new signals corresponding to the protons of the newly formed thiosuccinimide ring. This provides unambiguous evidence of successful conjugation.

LC-MS for Intact Mass Analysis of a Protein Conjugate

Objective: To determine the molecular weight of the conjugated protein and calculate the drug-to-antibody ratio (DAR).

Protocol:

  • Prepare the sample: Purify the conjugated protein to remove excess this compound.

  • Set up the LC-MS system: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A reversed-phase column (e.g., C4) is often suitable for protein analysis.

  • Define the LC method:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes).

  • Acquire the mass spectrometry data: Analyze the eluting protein in positive ion mode.

  • Process the data: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein. The mass of the conjugated protein will be higher than the unconjugated protein by the mass of the attached this compound linker(s). The distribution of different conjugated species can be used to determine the average DAR.

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To separate and quantify the different drug-loaded species in an antibody-drug conjugate (ADC) preparation.

Protocol:

  • Prepare the mobile phases:

    • Mobile Phase A (high salt): e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (low salt): e.g., 25 mM sodium phosphate, pH 7.0.

  • Equilibrate the HIC column: Use a column with a suitable hydrophobic stationary phase.

  • Inject the sample: Load the purified ADC sample onto the column.

  • Run the gradient: Elute the bound species with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Analyze the chromatogram: The different drug-loaded species will elute based on their hydrophobicity, with higher drug-loaded species eluting later. The peak area for each species can be used to calculate the average DAR.

Logical Relationships in Analytical Strategy

The selection and sequence of analytical methods often follow a logical progression, from initial screening to in-depth characterization.

G cluster_screening Initial Screening & Monitoring cluster_confirmation Confirmation & Purity cluster_characterization Detailed Characterization UV_Vis UV-Vis Spectroscopy HPLC HPLC / HIC UV_Vis->HPLC Reaction appears complete MS Mass Spectrometry HPLC->MS Purified conjugate obtained NMR NMR Spectroscopy HPLC->NMR For small molecules/ peptides

References

A Researcher's Guide to Bioconjugation: Evaluating Alternatives to DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted therapeutics to advanced cellular imaging. The bifunctional linker DBCO-PEG4-Maleimide, which combines copper-free click chemistry via the dibenzocyclooctyne (DBCO) group and cysteine-specific modification through the maleimide group, has been a workhorse in the field. However, the demand for greater reaction efficiency, enhanced stability, and expanded bioorthogonal capabilities has driven the development of a new generation of reagents. This guide provides an objective comparison of the leading alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their specific needs.

Key Performance Metrics: Beyond the Basics

The utility of a bioconjugation reagent is judged by several key performance indicators. While this compound offers a balance of reactivity and selectivity, its components are not without limitations. The maleimide-thiol linkage is susceptible to a retro-Michael reaction, leading to deconjugation, and the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) of DBCO, while robust, can be surpassed by newer chemistries. This guide will focus on alternatives that address these challenges, offering improvements in reaction speed and conjugate stability.

I. Alternatives to the DBCO Moiety for Copper-Free Click Chemistry

The DBCO group's reaction with azides is a cornerstone of copper-free click chemistry. However, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, most notably a trans-cyclooctene (TCO), offers significantly faster kinetics. This reaction is one of the fastest bioorthogonal reactions known to date.

Quantitative Comparison of Reaction Kinetics
Reagent PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DBCO - Azide~0.1 - 1.0Good balance of reactivity and stability. Widely used.
TCO - TetrazineUp to 10⁵Exceptionally fast kinetics, ideal for low concentration applications.
BCN - Azide~0.01 - 0.1More stable than some other cyclooctynes, but with slower kinetics.
DIFO - Azide~1.0 - 10Fluorination enhances reactivity compared to simple cyclooctynes.
Experimental Protocol: Determination of Second-Order Rate Constants

This protocol outlines a typical procedure for determining the reaction kinetics of a bioorthogonal reaction using a stopped-flow spectrophotometer.

1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO). b. Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO). c. On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

2. Stopped-Flow Measurement: a. Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C). b. Load the tetrazine and TCO solutions into separate syringes of the instrument. c. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time. d. Record the absorbance decay trace.

3. Data Analysis: a.

DBCO-PEG4-Maleimide in ADC Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). The DBCO-PEG4-Maleimide linker, which facilitates a copper-free click chemistry approach to bioconjugation, offers a streamlined method for ADC development. However, the inherent characteristics of its maleimide moiety present stability challenges that are crucial for researchers, scientists, and drug development professionals to consider. This guide provides an objective comparison of the performance of ADCs utilizing this compound linkers against alternatives, supported by experimental data and detailed methodologies.

The Stability Challenge of Maleimide-Based Linkers

The primary stability concern with maleimide-based linkers, including this compound, is the susceptibility of the thiosuccinimide bond formed with cysteine residues on the antibody to a retro-Michael reaction.[1][2] This reaction can lead to the premature release of the cytotoxic payload before the ADC reaches its target tumor cells.[1] This "deconjugation" can result in reduced efficacy and potential off-target toxicity as the released payload can interact with healthy tissues.[3]

The rate of this deconjugation is influenced by factors such as the local chemical environment of the conjugated cysteine and the presence of endogenous thiols like glutathione and albumin in the plasma.[2] Studies have shown that payload loss from thiosuccinimide-containing ADCs can be significant, with reports of 50-75% shedding within 7 to 14 days in plasma.

Comparative Analysis of Linker Stability

Emerging linker technologies have been developed to address the instability of the conventional maleimide linkage. These alternatives often demonstrate superior stability in plasma and in vivo, leading to an improved therapeutic window. Below is a comparison of stability data from various studies.

Table 1: Comparative Plasma Stability of Maleimide-Based ADCs and Alternatives

Linker TypeADC PlatformStability MetricIncubation ConditionsResultReference
Conventional N-alkyl MaleimideModel ADC% DeconjugationSerum, 37°C, 7 days35-67%
This compound (as a maleimide derivative) Not specifiedSusceptible to retro-Michael reactionPhysiological conditionsProne to premature payload release
N-aryl MaleimideModel ADC% DeconjugationSerum, 37°C, 7 days< 20%
Maleamic Methyl Esteranti-HER2 ADC% Payload SheddingAlbumin solution, 37°C, 14 days~3.8%
Tandem-Cleavage Linker (vs. vcMMAE)anti-CD79b ADC% Intact ADCRat serum, 37°C, 7 daysSignificantly higher than vcMMAE

Note: The data presented is a synthesis from multiple independent studies and should be interpreted as indicative of general performance rather than a direct head-to-head comparison under identical conditions.

Experimental Protocols for ADC Stability Assessment

To evaluate and compare the stability of ADCs with different linkers, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Plasma Stability Assay

Objective: To quantify the rate of drug deconjugation from an ADC upon incubation in plasma from various species.

Methodology:

  • ADC Incubation: Spike the ADC into plasma (e.g., human, mouse, rat) at a final concentration of 100 µg/mL. Incubate the samples at 37°C.

  • Time-Point Collection: At designated time points (e.g., 0, 24, 48, 72, 144 hours), collect aliquots of the plasma samples.

  • Immunoaffinity Capture:

    • Add Protein A or Protein G magnetic beads to the plasma aliquot to capture the ADC and any unconjugated antibody.

    • Incubate for 1 hour at 4°C with gentle mixing.

    • Use a magnetic stand to separate the beads and discard the supernatant.

    • Wash the beads three times with a suitable wash buffer (e.g., PBS).

  • Elution and Analysis:

    • Elute the captured antibodies from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).

    • Analyze the eluate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point.

  • Data Analysis: Plot the average DAR over time to determine the stability profile of the ADC. A decrease in DAR signifies payload loss.

Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the hydrophobicity profile of the ADC and quantify the distribution of different drug-loaded species. Changes in this profile over time can indicate deconjugation or aggregation.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the ADC sample in a buffer to make it compatible with the initial high-salt conditions of the mobile phase.

  • Chromatography:

    • Equilibrate the HIC column (e.g., Butyl-NPR) with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the bound ADC using a linear gradient of increasing Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later. The peak area of each species can be used to calculate the average DAR and monitor changes in the distribution over time.

Size Exclusion Chromatography (SEC)

Objective: To quantify the extent of aggregation in an ADC sample. Increased hydrophobicity due to the linker-payload can promote aggregation.

Methodology:

  • Mobile Phase Preparation: An aqueous buffer such as 150 mM sodium phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol may be necessary to prevent non-specific interactions with the column.

  • Chromatography:

    • Equilibrate the SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase.

    • Inject the ADC sample.

    • Perform an isocratic elution.

    • Monitor the eluate at 280 nm.

  • Data Analysis: Aggregates will elute earlier than the monomeric ADC. The percentage of aggregates can be calculated by integrating the peak areas.

Visualizing ADC Structure and Stability Pathways

The following diagrams, generated using the DOT language, illustrate key concepts in ADC structure and stability.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker This compound Linker cluster_Payload Cytotoxic Payload mAb Antibody cys Cysteine Residue mAb->cys Engineered or Reduced mal Maleimide cys->mal Thioether Bond Formation dbco DBCO peg4 PEG4 dbco->peg4 payload Drug dbco->payload Click Chemistry (SPAAC) with Azide-modified Drug peg4->mal Retro_Michael_Reaction ADC Stable ADC (Thiosuccinimide) Deconjugated_ADC Deconjugated Antibody ADC->Deconjugated_ADC Retro-Michael Reaction Released_Payload Released Maleimide-Payload Albumin_Adduct Albumin-Payload Adduct Endogenous_Thiol Endogenous Thiol (e.g., Albumin, Glutathione) Endogenous_Thiol->Released_Payload Stability_Workflow start ADC Sample (this compound vs. Alternative) plasma_stability In Vitro Plasma Stability Assay start->plasma_stability hic Hydrophobic Interaction Chromatography start->hic sec Size Exclusion Chromatography start->sec dar DAR Analysis (LC-MS) plasma_stability->dar hydrophobicity Hydrophobicity Profile hic->hydrophobicity aggregation Aggregation Profile sec->aggregation comparison Comparative Stability Assessment dar->comparison hydrophobicity->comparison aggregation->comparison

References

A Comparative Guide to the Biocompatibility of DBCO-PEG4-Maleimide Conjugates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of therapeutic and diagnostic development. The choice of linker is critical, not only for the efficacy of the conjugate but also for its safety and biocompatibility. This guide provides a detailed comparison of DBCO-PEG4-Maleimide, a popular heterobifunctional linker, with other common bioconjugation reagents, focusing on key aspects of biocompatibility, including in vivo stability, immunogenicity, and cytotoxicity. This objective analysis is supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Understanding the Components: DBCO, PEG, and Maleimide

This compound combines three key functional moieties:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and avoids the cellular toxicity associated with copper catalysts used in other click chemistry reactions like CuAAC.[1][2][3][4][5]

  • Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. PEG linkers are incorporated to enhance the solubility and stability of the resulting conjugate and are generally considered to improve biocompatibility.

  • Maleimide: A thiol-reactive group that forms a covalent thioether bond with cysteine residues on proteins and peptides.

In Vivo Stability: The Achilles' Heel of Maleimide Conjugates

A primary concern with maleimide-based bioconjugation is the stability of the resulting thioether linkage. The succinimide ring formed upon reaction with a thiol is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione. This can lead to the premature cleavage of the conjugate in vivo, potentially causing off-target toxicity and reducing therapeutic efficacy.

However, a key stabilizing mechanism is the hydrolysis of the succinimide ring, which opens the ring structure and renders the linkage significantly more resistant to cleavage. The rate of this beneficial hydrolysis can be influenced by the local chemical environment and can be accelerated by modifying the maleimide structure, for instance, with electron-withdrawing groups.

Comparison of Linkage Stability

Linkage TypeSusceptibility to CleavageStabilizing FactorKey Considerations
Traditional Maleimide-Thiol High (via retro-Michael reaction)Succinimide ring hydrolysisRate of hydrolysis can be slow and variable.
Stabilized Maleimides LowAccelerated ring hydrolysisModifications to the maleimide structure can enhance stability.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Very LowStable triazole ring formationConsidered a highly stable and bioorthogonal linkage.
NHS Ester-Amine Generally StableAmide bondCan be susceptible to hydrolysis at extreme pH.

The Double-Edged Sword of PEG: Immunogenicity

While the PEG linker in this compound is intended to improve biocompatibility, PEG itself is not immunologically inert. The repeated administration of PEGylated therapeutics can lead to the production of anti-PEG antibodies. The presence of these antibodies can have significant clinical consequences, including:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated conjugate, leading to its rapid removal from circulation by the immune system, thereby reducing its therapeutic window.

  • Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies can diminish the overall effectiveness of the therapeutic.

  • Hypersensitivity Reactions: In some cases, the immune response to PEG can trigger allergic reactions.

The immunogenicity of PEG is influenced by several factors, including its molecular weight, whether it has a linear or branched structure, and the nature of its terminal functional groups.

Biocompatible Alternatives to PEG

Concerns over the immunogenicity of PEG have spurred the development of alternative hydrophilic polymers. Two promising classes of materials are:

  • Polysarcosine (pSar): A non-immunogenic and biodegradable polypeptoid that has shown comparable or superior performance to PEG in terms of reducing immunogenicity and improving in vivo stability in preclinical models.

  • Zwitterionic Polymers: These polymers possess both positive and negative charges, creating a tightly bound hydration layer that is highly resistant to protein adsorption and has demonstrated low immunogenicity.

Comparison of Polymer Biocompatibility

PolymerImmunogenicityKey AdvantagesKey Disadvantages
Polyethylene Glycol (PEG) Can be immunogenicWell-established, enhances solubility and stability.Potential for ABC phenomenon and hypersensitivity.
Polysarcosine (pSar) Generally non-immunogenicBiodegradable, low toxicity.Less established in clinical applications compared to PEG.
Zwitterionic Polymers Generally non-immunogenicExcellent anti-fouling properties.Synthesis can be more complex.

Cytotoxicity Profile

The cytotoxicity of a bioconjugation reagent is a critical consideration. The DBCO moiety, being part of a copper-free click chemistry system, is generally considered to have low cytotoxicity. This is a significant advantage over copper-catalyzed click chemistry (CuAAC), where residual copper can be toxic to cells. The maleimide group can react with free thiols on cells, but at the concentrations typically used for bioconjugation, its cytotoxic effects are generally manageable. The PEG linker is considered non-toxic.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the bioconjugate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Bioconjugate start->treat 24h Adhesion add_mtt Add MTT Solution treat->add_mtt Incubation Period incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate Cell Viability read->analyze ELISA_Workflow cluster_workflow Anti-PEG Antibody ELISA Workflow coat Coat Plate with PEG block Block Wells coat->block add_sample Add Serum/Plasma Sample block->add_sample incubate1 Incubate & Wash add_sample->incubate1 add_secondary Add Enzyme-linked Secondary Ab incubate1->add_secondary incubate2 Incubate & Wash add_secondary->incubate2 add_substrate Add Substrate incubate2->add_substrate read Measure Signal add_substrate->read

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of DBCO-PEG4-Maleimide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of DBCO-PEG4-Maleimide, a heterobifunctional crosslinker widely used in bioconjugation and drug development. Adherence to these procedures is essential for mitigating risks associated with the reactive dibenzocyclooctyne (DBCO) and maleimide moieties. This guide is intended to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and responsibility.

This compound's utility in creating stable bioconjugates is due to its two reactive ends: a maleimide group that reacts with thiols (sulfhydryl groups) and a DBCO group for copper-free click chemistry with azides.[1] However, these reactive groups also necessitate a careful deactivation process before the compound can be considered for disposal as chemical waste.

Hazard Identification and Quantitative Data

Hazard ClassificationGHS CategoryDescriptionSource
Acute Oral Toxicity Category 4Harmful if swallowed.[2]
Acute Aquatic Toxicity Category 1Very toxic to aquatic life.[2]
Chronic Aquatic Toxicity Category 1Very toxic to aquatic life with long lasting effects.[2]
Oral LD50 (Rat) Not AvailableNo data available for this compound.

Experimental Protocol: Deactivation of this compound Waste

This protocol details a two-step quenching process to neutralize both the maleimide and DBCO functional groups, rendering the waste suitable for disposal as hazardous chemical waste. All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Quenching of the Maleimide Group

The maleimide group is highly reactive towards thiols. This reactivity is utilized to "quench" or deactivate this part of the molecule.

  • Prepare the Waste Solution: Collect all waste containing this compound (e.g., unused reagents, reaction mixtures) in a designated, properly labeled chemical waste container. If the waste is in a solid form, dissolve it in a minimal amount of a suitable organic solvent such as DMSO or DMF before proceeding.

  • Add Quenching Agent: To the waste solution, add a thiol-containing compound such as β-mercaptoethanol or L-cysteine to a final concentration of 10-20 mM. A 10-fold molar excess of the thiol reagent over the estimated amount of maleimide is recommended to ensure complete reaction.

  • Incubate: Gently mix the solution and allow it to incubate at room temperature for at least 30 minutes. This will ensure the complete reaction of the maleimide groups.

Step 2: Quenching of the DBCO Group

The strained alkyne of the DBCO group can be deactivated by reaction with an amine.

  • Add Tris Buffer: To the reaction mixture from Step 1, add a solution of Tris-HCl buffer (pH 8.0) to achieve a final concentration of 50-100 mM.

  • Incubate: Gently mix the solution and allow it to incubate at room temperature for an additional 15-30 minutes. The primary amine in the Tris buffer will react with and quench any unreacted DBCO groups.

Step 3: Final Disposal

  • Neutralization Confirmation: After completing the two quenching steps, the resulting solution should be considered neutralized.

  • Waste Collection and Labeling: The neutralized solution should be collected as hazardous chemical waste. The waste container must be clearly and accurately labeled with all its components, including the solvent, the quenched this compound products, and the quenching agents used (e.g., "Deactivated this compound waste containing β-mercaptoethanol and Tris-HCl").

  • Institutional Procedures: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour down the drain.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe waste_collection Collect waste in a labeled, compatible container quench_maleimide Step 1: Quench Maleimide Add thiol (e.g., β-mercaptoethanol) to a final concentration of 10-20 mM waste_collection->quench_maleimide fume_hood Perform all steps in a certified chemical fume hood ppe->fume_hood fume_hood->waste_collection incubate_maleimide Incubate for ≥ 30 minutes at room temperature quench_maleimide->incubate_maleimide quench_dbco Step 2: Quench DBCO Add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM incubate_maleimide->quench_dbco incubate_dbco Incubate for ≥ 15 minutes at room temperature quench_dbco->incubate_dbco label_final Label waste container with all components incubate_dbco->label_final store_waste Store as hazardous chemical waste label_final->store_waste contact_ehs Contact Institutional EHS for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.